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Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and handling guidelines for 1-(but-3-yn-1-yl)azepane

Title: Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 1-(But-3-yn-1-yl)azepane: A Technical Whitepaper for Click Chemistry Applications Target Audience: Researchers, Application Scientists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 1-(But-3-yn-1-yl)azepane: A Technical Whitepaper for Click Chemistry Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 1-(but-3-yn-1-yl)azepane (CAS: 1342566-16-8)

Executive Summary & Chemical Profiling

In modern drug discovery and bioconjugation, bifunctional small molecule scaffolds are critical for modular synthesis. 1-(but-3-yn-1-yl)azepane is a highly versatile building block featuring a lipophilic azepane (hexamethyleneimine) ring and a terminal alkyne moiety[1]. This dual functionality allows it to act as a tertiary amine pharmacophore while participating in highly specific Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reactions[2].

However, the intersection of a basic tertiary amine and a reactive terminal alkyne presents unique handling, storage, and safety challenges. As a Senior Application Scientist, I have structured this guide to move beyond standard SDS boilerplate, providing you with the mechanistic causality behind its safety protocols and a self-validating experimental workflow for its application.

Table 1: Physicochemical Properties & Implications
PropertyValueMechanistic Implication
Chemical Name 1-(but-3-yn-1-yl)azepaneBifunctional scaffold for bioconjugation[1].
CAS Number 1342566-16-8Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C10H17NHigh carbon-to-heteroatom ratio confers high lipophilicity[3].
Molecular Weight 151.25 g/mol Low molecular weight enables rapid membrane permeation[3].
Functional Groups Tertiary Amine, Terminal AlkyneBasic (requires acid quench); susceptible to oxidative homocoupling[4].

Mechanistic Hazard Assessment (SDS Parameters)

The hazard profile of 1-(but-3-yn-1-yl)azepane is dictated by its two distinct functional groups. Standard azepane derivatives are known to disrupt lipid bilayers due to their basicity, leading to tissue irritation, while terminal alkynes introduce flammability and reactivity risks[4][5].

GHS Hazard Classifications (Extrapolated Class Profile)

Based on structural analogs and terminal alkyne safety data, the following standard GHS hazards apply[5][6]:

  • H225 (Flammable Liquid): The butynyl chain lowers the flash point. Volatile vapors can form explosive mixtures with air.

  • H315 / H319 (Skin/Eye Irritation): The azepane nitrogen is a Lewis base. Upon contact with physiological moisture, it generates localized alkaline conditions, causing saponification of dermal lipids and severe eye irritation[6].

  • H335 (Respiratory Irritation): Inhalation of vapors irritates the respiratory mucosa[6].

Storage and Stability Causality

Terminal alkynes are highly susceptible to auto-oxidation, oligomerization, and polymerization if stored improperly[4].

  • Protocol: Store at 4°C in amber vials under an inert atmosphere (Argon or Nitrogen)[3][4].

  • Causality: Argon displaces oxygen, preventing oxidative degradation. The amber vial prevents photo-induced radical generation, and the reduced thermal energy (4°C) kinetically halts spontaneous polymerization[4].

  • Critical Warning: Never store terminal alkynes in containers with unpassivated heavy metals (e.g., Silver, Copper). Dry metal acetylides are highly shock-sensitive and explosive[2][4].

Experimental Workflows & Self-Validating Protocols

To utilize 1-(but-3-yn-1-yl)azepane safely and effectively, researchers primarily employ it in CuAAC reactions. The following protocol is designed as a self-validating system , ensuring that every step has an observable metric for success, thereby eliminating "black box" experimental failures.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Objective: Conjugate 1-(but-3-yn-1-yl)azepane to an azide-functionalized target.

Step-by-Step Methodology:

  • Solvent Degassing: Dissolve 1 eq. of 1-(but-3-yn-1-yl)azepane and 1 eq. of the azide target in a 1:1 mixture of t -BuOH/Water. Bubble Argon through the solution for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, ensuring high cross-coupling yields[4].

  • Catalyst Preparation: In a separate vial, dissolve 0.1 eq. of CuSO4​⋅5H2​O and 0.5 eq. of Sodium Ascorbate in degassed water.

    • Causality: Sodium ascorbate acts as a sacrificial reductant, reducing Cu2+ to the catalytically active Cu+ state and maintaining it there throughout the reaction cycle[2].

  • Reaction Execution: Add the catalyst mixture dropwise to the alkyne/azide solution. Stir at room temperature for 12 hours under Argon.

  • Self-Validation (Tollens' Test): To confirm complete consumption of 1-(but-3-yn-1-yl)azepane, withdraw a 10 µL aliquot. Mix it with freshly prepared Tollens' reagent ( AgNO3​ in dilute NH4​OH ).

    • Validation Logic: Terminal alkynes react with Ag+ to form a white silver acetylide precipitate[4]. If the reaction is complete, no precipitate will form , validating the total consumption of the hazardous alkyne starting material[4]. (Note: Quench the test aliquot immediately with dilute nitric acid to destroy any explosive silver acetylide traces[4]).

CuAAC_Mechanism A 1-(but-3-yn-1-yl)azepane (Terminal Alkyne) C Cu-Acetylide Intermediate (Highly Reactive) A->C Deprotonation & Cu(I) Insertion B Cu(I) Catalyst Generation (CuSO4 + Ascorbate) B->C Supplies Cu(I) E 1,4-Disubstituted 1,2,3-Triazole Linkage C->E Cycloaddition D Azide-Functionalized Substrate D->E Azide Coordination

Fig 1: CuAAC mechanistic pathway for 1-(but-3-yn-1-yl)azepane bioconjugation.

Protocol 2: Post-Reaction Purification & Metal Scavenging

Objective: Remove toxic copper residues and unreacted basic azepane.

Step-by-Step Methodology:

  • Acid-Base Extraction: Dilute the reaction mixture with Ethyl Acetate. Wash with 0.1 M HCl.

    • Causality: The basic azepane nitrogen becomes protonated ( NH+ ), partitioning unreacted 1-(but-3-yn-1-yl)azepane into the aqueous layer, effectively separating it from the neutral triazole product.

  • Metal Scavenging: Treat the organic layer with a metal-scavenging resin (e.g., QuadraPure™ EDTA or supported thiourea) for 2 hours.

    • Causality: Trace copper can catalyze the degradation of the final product and is highly toxic in biological assays[4]. The resin chelates the heavy metal.

  • Self-Validation (Colorimetric Check): Filter the resin. The resulting organic filtrate must be completely colorless. A blue/green tint indicates residual Cu2+ , requiring a second resin treatment.

Safety & Spill Response Logic

Given the volatility and basicity of 1-(but-3-yn-1-yl)azepane, immediate and logical spill response is mandatory to prevent respiratory injury or fire[6].

Spill_Response S1 Spill Detected: Alkyne-Azepane Derivative S2 Assess Volume & Ventilation Status S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile) S2->S3 S4 Contain with Inert Absorbent (Sand) S3->S4 Prevent spread S5 Neutralize Amine Residue (Dilute Acid Wash) S4->S5 Quench basicity S6 Transfer to Hazardous Waste S5->S6 Safe disposal

Fig 2: Step-by-step hazardous spill response logic for azepane derivatives.

References

  • Liu, Z. et al. "Switchable Reactivity between Vinyl Azides and Terminal Alkyne by Nano Copper Catalysis." Organic Letters, ACS Publications, 2019. Available at:[Link]

Sources

Exploratory

Standard NMR Spectra Data and Characterization Protocol for 1-(but-3-yn-1-yl)azepane: A Technical Guide for Advanced Scaffold Synthesis

Executive Summary As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter the need for precise analytical validation of versatile small-molecule scaffolds. 1-(but-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter the need for precise analytical validation of versatile small-molecule scaffolds. 1-(but-3-yn-1-yl)azepane (CAS: 1342566-16-8) has emerged as a critical building block in modern drug discovery. It is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and monovalent degraders, where it plays a pivotal role in fine-tuning E3 ligase recruitment (such as FBXO22 and DCAF16) for the targeted degradation of SMARCA2/4[1].

The homopropargyl chain provides an ideal spatial linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the azepane ring modulates the basicity, solubility, and conformational flexibility of the degrader tail. This whitepaper provides an authoritative, in-depth guide to the standard Nuclear Magnetic Resonance (NMR) spectral data for 1-(but-3-yn-1-yl)azepane, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating protocol for spectral acquisition.

Chemical Architecture & Mechanistic Rationale

The structural architecture of 1-(but-3-yn-1-yl)azepane (Chemical Formula: C10​H17​N , Molecular Weight: 151.2 g/mol )[2] dictates its unique NMR signature. The molecule is composed of two primary domains:

  • The Azepane Ring: A seven-membered nitrogen heterocycle. Unlike rigid six-membered piperidine rings, azepane exhibits rapid pseudorotation at room temperature. This conformational flexibility often results in the broadening of the β and γ methylene proton signals in the 1H NMR spectrum due to the averaging of axial and equatorial environments.

  • The Homopropargyl Chain ( N−CH2​−CH2​−C≡CH ): The inclusion of an extra methylene group between the basic nitrogen and the terminal alkyne (compared to a standard propargyl group) serves a dual purpose. Synthetically, it dials out steric hindrance during click chemistry[1]. Spectroscopically, it isolates the alkyne's magnetic anisotropy from the nitrogen's inductive deshielding effect, resulting in distinct, highly resolved spin-spin coupling systems.

NMR_Logic cluster_0 Structural Features cluster_1 Observed NMR Effects A Nitrogen Atom (Electronegative) D Deshielding of a-Protons (~2.65 ppm) A->D Inductive Effect B Alkyne Group (Magnetic Anisotropy) E Shielding of Terminal Alkyne (~1.95 ppm) B->E Diamagnetic Shielding C Azepane Ring (Conformational Flexibility) F Broadening of Ring Protons (~1.60 ppm) C->F Ring Flipping

Figure 1: Mechanistic causality of structural features on the observed NMR chemical shifts.

Standard Quantitative NMR Data

The following tables summarize the standard quantitative 1H and 13C NMR spectral data for 1-(but-3-yn-1-yl)azepane, acquired in CDCl3​ at 298 K. The chemical shifts ( δ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Causality / Assignment
Azepane α−CH2​ 2.60 - 2.70multiplet (m)4H-Deshielded by the adjacent electronegative nitrogen atom via inductive effect (-I).
Chain N−CH2​ (C1') 2.65triplet (t)2H7.5Deshielded by nitrogen; couples with the adjacent propargylic methylene group.
Chain CH2​−C≡ (C2') 2.35triplet of doublets (td)2H7.5, 2.6Experiences mild deshielding from the alkyne; exhibits long-range 4J coupling to the terminal alkyne proton.
Terminal Alkyne (C4') 1.95triplet (t)1H2.6Shielded by the diamagnetic anisotropic cylinder of the C≡C triple bond.
Azepane β/γ−CH2​ 1.55 - 1.70multiplet (m)8H-Aliphatic protons; signals are broadened due to the rapid pseudorotation of the 7-membered ring.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality / Assignment
Chain Internal Alkyne (C3') 83.0Quaternary ( C )Characteristic internal sp-hybridized carbon; deshielded relative to the terminal carbon.
Chain Terminal Alkyne (C4') 69.0Methine ( CH )Terminal sp-hybridized carbon; heavily shielded by magnetic anisotropy.
Chain N−CH2​ (C1') 56.5Methylene ( CH2​ )Strongly deshielded by the direct attachment to the nitrogen atom.
Azepane α−C (C2, C7) 55.5Methylene ( CH2​ )Deshielded by the nitrogen atom; slightly upfield from the acyclic chain carbon.
Azepane β−C (C3, C6) 28.0Methylene ( CH2​ )Standard aliphatic sp3 carbons in a medium-sized ring.
Azepane γ−C (C4, C5) 27.0Methylene ( CH2​ )Most shielded carbons in the molecule, furthest from the nitrogen atom.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility in your analytical data, the following protocol integrates self-validating checkpoints. This methodology guarantees that the acquired spectra are free from artifacts caused by poor shimming, sample degradation, or improper relaxation parameters.

Step 1: Sample Preparation & Integrity Check
  • Dissolution: Weigh 15–20 mg of high-purity (>95%) 1-(but-3-yn-1-yl)azepane into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Self-Validation Check (Visual): Hold the NMR tube against a light source. The solution must be perfectly clear. A cloudy solution indicates incomplete dissolution or potential polymerization of the terminal alkyne, which will severely degrade magnetic field homogeneity and broaden spectral lines.

Step 2: Instrument Tuning and Shimming
  • Insertion & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the spectrometer onto the deuterium frequency of the solvent ( CDCl3​ at 7.26 ppm).

  • Shimming: Perform automated or manual gradient shimming (Z1-Z5 coils).

  • Self-Validation Check (Lock Level): The lock level must stabilize above 80% without fluctuating. The full-width at half-maximum (FWHM) of the TMS signal (or the CDCl3​ residual peak) must be ≤1.0 Hz. If the FWHM exceeds this, re-shim the instrument.

Step 3: Acquisition Parameters
  • 1H NMR Acquisition: Set the number of scans (NS) to 16. Crucially, set the relaxation delay (D1) to at least 10 seconds. Causality: Terminal alkyne protons lack efficient dipole-dipole relaxation mechanisms and exhibit unusually long T1​ relaxation times. A short D1 will result in the under-integration of the 1.95 ppm alkyne signal.

  • 13C NMR Acquisition: Set NS to 256–512 scans depending on probe sensitivity. Use proton-decoupled WALTZ-16 composite pulse sequences to collapse the carbon-proton multiplets into sharp singlets. Set D1 to 2 seconds.

Workflow N1 Synthesis Alkylation of Azepane N2 Purification Silica Gel Chromatography N1->N2 N3 Sample Prep 15mg in CDCl3 + TMS N2->N3 N4 Acquisition 1H (16s) & 13C (512s) N3->N4 N5 Validation Peak Assignment N4->N5

Figure 2: Self-validating experimental workflow for the synthesis and NMR characterization of 1-(but-3-yn-1-yl)azepane.

References

  • bioRxiv. "Dual E3 ligase recruitment by monovalent degraders enables redundant and tuneable degradation of SMARCA2/4." bioRxiv Preprint Server. [Link][1]

Sources

Foundational

The Azepane Scaffold in Modern Drug Discovery: Structural Rationale, Target Engagement, and Synthetic Workflows

Executive Summary: Escaping from Flatland In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor solubility, off-target toxicity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping from Flatland

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor solubility, off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. To circumvent this, medicinal chemists are increasingly adopting "escape from flatland" strategies by incorporating sp³-rich, three-dimensional scaffolds.

Azepane (hexamethyleneimine)—a seven-membered, fully saturated nitrogen-containing heterocycle—has emerged as a privileged structural motif in this paradigm[1.4]. Its inherent 3D conformation allows for diverse spatial orientations of substituents, enabling the precise fine-tuning of physicochemical properties and superior target pocket engagement compared to smaller five- or six-membered rings[1.1, 1.2]. This technical guide explores the mechanistic rationale, quantitative efficacy, and advanced synthetic workflows for deploying azepane derivatives in pharmaceutical pipelines.

FDA-Approved Therapeutics and Target Landscape

The pharmacological versatility of the azepane ring is validated by its presence in over 20 FDA-approved drugs across diverse therapeutic areas[1.3]. Notable examples include:

  • Mirtazapine: A tetracyclic piperazine-azepine utilized as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1.11].

  • Ecopipam: A first-in-class investigational selective dopamine D1/D5 receptor antagonist currently in late-stage clinical trials for Tourette syndrome and speech disorders[1.10].

  • Tolazamide & Cetiedil: Legacy drugs where the azepane motif drives antidiabetic and vasodilatory activities, respectively[1.4].

Beyond legacy targets, azepane derivatives are highly active against complex oncology targets, including Protein Kinase B (PKB-α/Akt) and menin-MLL protein-protein interactions[1.5, 1.7].

Quantitative Biological Activity Data

The following table summarizes the structure-activity relationship (SAR) metrics for leading azepane derivatives against their respective biological targets.

Compound / DerivativeBiological TargetActivity MetricValueReference
Compound 4 (Amide Isostere)Protein Kinase B (PKB-α)IC₅₀4 nM[1.5]
Compound 1 (Ester Lead)Protein Kinase B (PKB-α)IC₅₀5 nM[1.5]
Ecopipam (SCH-39166)Dopamine D1/D5 ReceptorsKᵢHigh Affinity[1.10]
1,2,3-Triazole Tetrahydrocurcumin (4g) HCT-116 (Colon Carcinoma)IC₅₀1.09 µM[1.1]
Benzo[a]phenazine derivative 7 Various Cancer Cell LinesIC₅₀1-10 µM[1.1]

Mechanistic Pathway: Azepane-Mediated PKB/Akt Inhibition

Protein Kinase B (PKB/Akt) is a critical node in the PI3K/Akt/mTOR signaling pathway, driving tumor cell survival and proliferation. Azepane derivatives (such as Compound 4) have been rationally designed via structure-based optimization to fit deeply into the ATP-binding pocket of PKB-α. The flexibility of the seven-membered ring allows the molecule to adopt a bioactive conformation that maximizes hydrogen bonding with the kinase hinge region while orienting hydrophobic substituents into the deep selectivity pockets[1.5].

PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PKB Protein Kinase B (PKB/Akt) PIP3->PKB Membrane Recruitment Azepane Azepane Derivative (e.g., Compound 4) Azepane->PKB Competitive Inhibition (IC50 = 4 nM) mTOR mTOR Pathway (Cell Growth) PKB->mTOR Activation Apoptosis Apoptosis Inhibition (Cell Survival) PKB->Apoptosis Inhibition of Bad

Fig 1. Mechanistic pathway of PKB/Akt inhibition by rationally designed azepane derivatives.

Synthetic Methodologies: Expanding the Chemical Space

Historically, accessing highly substituted azepanes relied on multistep linear syntheses (e.g., ring-closing metathesis followed by reduction, or Beckmann rearrangement of piperidones). These lengthy routes severely hampered SAR exploration[1.9].

Recent breakthroughs have revolutionized this space. A state-of-the-art methodology utilizes photochemical dearomative single-atom skeletal editing . By exposing simple, commercially available nitroarenes to blue light at room temperature, the nitro group is converted into a singlet nitrene. This triggers a ring expansion from a six-membered benzenoid framework directly to a seven-membered azepine system, which is subsequently hydrogenated to yield complex, polysubstituted azepanes in just two steps[1.9].

Experimental Protocol: Synthesis and Validation of Azepane-Based Kinase Inhibitors

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following workflow details the synthesis and crucial PK validation of an azepane-based PKB inhibitor.

Rationale for Linker Optimization: Initial lead compounds (e.g., Compound 1) utilized an ester linkage to connect the azepane core to the pharmacophore. While highly potent in vitro (IC₅₀ = 5 nM), ester linkages are highly susceptible to rapid hydrolysis by plasma esterases, rendering them useless in vivo. By executing an isosteric replacement—swapping the ester for an amide (Compound 4)—we maintain the critical hydrogen-bond acceptor geometry required for kinase binding while conferring absolute metabolic stability in plasma[1.5].

Step-by-Step Methodology

Step 1: Scaffold Generation via Alkylation

  • Dissolve the azepane core (e.g., 2-(5-Fluoro-2-methoxyphenyl)azepane, 1 eq) in anhydrous dimethylformamide (DMF)[1.6].

  • Add a non-nucleophilic base (DIPEA, 2.5 eq) to deprotonate the secondary amine, ensuring the nucleophilicity of the azepane nitrogen.

  • Dropwise, add the alkylating agent containing the amide-linked pharmacophore (1.2 eq) at room temperature. Stir for 12 hours.

  • Self-Validation: Confirm complete conversion via LC-MS. The mass shift must correspond to the exact mass of the coupled amide product.

Step 2: In Vitro Kinase Efficacy Assay (PKB-α)

  • Prepare a serial dilution of the synthesized azepane amide (Compound 4) in DMSO.

  • Incubate the compound with recombinant PKB-α, ATP, and a fluorescently labeled peptide substrate in kinase buffer for 60 minutes at 30°C.

  • Self-Validation: Include a vehicle control (DMSO) and a known reference inhibitor. Measure phosphorylation via a FRET-based readout. Calculate the IC₅₀. An effective isosteric replacement should yield an IC₅₀ < 10 nM (Compound 4 yields 4 nM)[1.5].

Step 3: Plasma Stability Assay (Metabolic Validation)

  • Spike the azepane amide (Compound 4) and the original azepane ester (Compound 1) into separate aliquots of fresh mouse plasma to a final concentration of 1 µM.

  • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench the extracted aliquots immediately with 150 µL of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Centrifuge and analyze the supernatant via LC-MS/MS.

  • Causality Check: The ester (Compound 1) will show rapid degradation (half-life < 15 mins), validating its unsuitability. The amide (Compound 4) must demonstrate >90% remaining intact at 120 minutes, proving the structural rationale[1.5].

Workflow Start Nitroarene Precursor Photochem Photochemical Dearomative Ring Expansion Start->Photochem AzepaneCore Polysubstituted Azepane Core Photochem->AzepaneCore Blue Light / Room Temp LinkerOpt Linker Optimization (Ester to Amide Isostere) AzepaneCore->LinkerOpt Scaffold Functionalization KinaseAssay In Vitro PKB-α Assay (Efficacy Validation) LinkerOpt->KinaseAssay PlasmaAssay Mouse Plasma Stability (PK Validation) LinkerOpt->PlasmaAssay Lead Optimized Lead Candidate KinaseAssay->Lead IC50 < 5 nM PlasmaAssay->Lead High Stability

Fig 2. Step-by-step synthetic and validation workflow for azepane-based inhibitors.

References

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  • Wikipedia. "Ecopipam."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2HMpJrF-XkT7-UlUIwsnRUKEXQ_JJsAFPQ-EvEzG3MB0uroEO3nPFBs5BY79C2ZbpVv82LDJ8pvhSxx9x5RalKDCStnqV9B57Sc_gem7fo4k3ks_wDF_UlBF713fhJM=]
  • Wikipedia. "Mirtazapine."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMHFjs7wxFim4b7M7Z8rVxRM4fJSngw_AK6fisDKA-EZza1_nu8nOCc3ZFNL5JpFxmZR1CI0Rh2jmy0UtXkLhZ01W--nWFeXu_k8XfEKdt1uWXDGYvKBUQHff7_wbw9qu-Qx0=]

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(but-3-yn-1-yl)azepane from azepane and 4-bromo-1-butyne

An Application Note and Protocol for the Synthesis of 1-(but-3-yn-1-yl)azepane Introduction The N-alkylation of cyclic amines is a fundamental transformation in organic synthesis, providing access to a vast array of func...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(but-3-yn-1-yl)azepane

Introduction

The N-alkylation of cyclic amines is a fundamental transformation in organic synthesis, providing access to a vast array of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Azepane scaffolds, in particular, are prevalent in numerous bioactive compounds due to their unique three-dimensional structure and conformational flexibility.[3][4][5] This document provides a detailed protocol for the synthesis of 1-(but-3-yn-1-yl)azepane, a versatile building block featuring a terminal alkyne for further derivatization via click chemistry or other alkyne-based transformations.

The described protocol details the nucleophilic substitution reaction between azepane and 4-bromo-1-butyne. A key aspect of this synthesis is the deprotonation of the azepane nitrogen using a strong base, sodium hydride (NaH), to enhance its nucleophilicity. The choice of solvent, N,N-Dimethylformamide (DMF), is critical for solubilizing the reagents; however, the combination of NaH and DMF presents significant safety challenges that must be rigorously addressed.[6][7][8] This guide is intended for researchers and professionals in drug development, offering a comprehensive overview of the procedure, an in-depth discussion of the underlying mechanism, critical safety considerations, and a step-by-step experimental workflow.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine, azepane, is first deprotonated by sodium hydride to form a highly nucleophilic azepanide anion. This anion then attacks the electrophilic carbon atom of 4-bromo-1-butyne, displacing the bromide leaving group to form the desired product.

Overall Reaction:

Azepane + 4-bromo-1-butyne → 1-(but-3-yn-1-yl)azepane

Mechanism:

  • Deprotonation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the proton from the nitrogen atom of azepane. This generates the sodium azepanide salt and hydrogen gas (H₂).

  • Nucleophilic Attack: The resulting azepanide anion is a potent nucleophile. It attacks the carbon atom bonded to the bromine in 4-bromo-1-butyne.

  • Displacement: The carbon-nitrogen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion and yielding the final product.

The direct alkylation of amines can sometimes be complicated by overalkylation, where the product amine reacts further with the alkylating agent.[9][10] However, in this case, the product is a tertiary amine, which cannot be further alkylated under these conditions, making the reaction relatively clean.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Azepane Azepane (pKa ~11) Azepanide Azepanide Anion Azepane->Azepanide + NaH NaH NaH->Azepanide + H2 H₂ (gas) Azepanide->H2 + BromoButyne 4-bromo-1-butyne Azepanide:e->BromoButyne:w Nucleophilic Attack Product 1-(but-3-yn-1-yl)azepane Azepanide->Product + BromoButyne->Product + Br_ion Br⁻ Product->Br_ion +

Figure 1. The SN2 reaction mechanism for the synthesis.

Critical Safety and Hazard Analysis

This protocol involves several hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

ReagentKey HazardsMitigation Measures
Azepane Causes severe skin burns and eye damage.[11] Harmful if swallowed.Handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[12][13]
4-bromo-1-butyne Flammable liquid and vapor.[14] Toxic if swallowed.[14] Causes skin and respiratory tract irritation.[15]Keep away from ignition sources.[15][16] Use in a well-ventilated fume hood. Ground equipment to prevent static discharge.[16] Wear full PPE.
Sodium Hydride (NaH) Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[17][18] Corrosive. Often supplied as a 60% dispersion in mineral oil, which is safer to handle.[18]Handle exclusively under an inert atmosphere (Nitrogen or Argon), preferably in a glovebox.[18] Never allow contact with water or protic solvents. Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam extinguishers .[18]
N,N-Dimethylformamide (DMF) Reproductive toxin and potential carcinogen.[19] Readily absorbed through the skin.[19] Flammable.[20] CRITICAL: Incompatible with strong bases like NaH; mixtures can undergo exothermic, runaway decomposition, especially upon heating, leading to explosions.[6][7][8][21][22]Always use in a chemical fume hood.[19] Wear appropriate gloves (double-gloving is recommended). Maintain strict temperature control; never heat NaH/DMF mixtures without a thorough safety assessment .[7][21] Ensure the reaction is cooled in an ice bath during the addition of reagents.

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Experimental_Workflow start Start: Prepare Inert Atmosphere & Dried Glassware add_nah 1. Add NaH (60% disp.) to Anhydrous DMF under N₂/Ar atmosphere start->add_nah cool_ice 2. Cool mixture to 0 °C (Ice Bath) add_nah->cool_ice add_azepane 3. Add Azepane dropwise (Observe H₂ evolution) cool_ice->add_azepane stir_deprotonate 4. Stir at 0-25 °C for 30-60 min (Allow for complete deprotonation) add_azepane->stir_deprotonate add_butyne 5. Add 4-bromo-1-butyne dropwise at 0 °C (Maintain strict temperature control) stir_deprotonate->add_butyne react 6. Stir at Room Temperature (Monitor by TLC) add_butyne->react quench 7. Carefully Quench Reaction at 0 °C with Saturated NH₄Cl (aq) react->quench extract 8. Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract purify 9. Purify Crude Product (Column Chromatography) extract->purify characterize 10. Characterize Final Product (NMR, IR, MS) purify->characterize

Figure 2. Overall workflow for the synthesis of 1-(but-3-yn-1-yl)azepane.
Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Azepane111-49-999.170.99 g (1.05 mL)10.0
4-bromo-1-butyne1119-65-9132.991.33 g (1.0 mL)10.0
Sodium Hydride (60% in oil)7646-69-724.00 (as NaH)0.44 g11.0
Anhydrous DMF68-12-273.0940 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated NH₄Cl (aq)12125-02-953.49As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Silica Gel (for chromatography)7631-86-960.08As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe under a positive pressure of inert gas.

  • Deprotonation of Azepane: Cool the suspension to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of azepane (1.05 mL, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes.

    • Causality Note: Adding the amine slowly to the cooled NaH suspension controls the rate of hydrogen gas evolution and the initial exotherm. The reaction is stirred for an additional 30-60 minutes at room temperature to ensure complete deprotonation.

  • Addition of Alkylating Agent: Re-cool the reaction mixture to 0 °C. Add a solution of 4-bromo-1-butyne (1.0 mL, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: This slow, cooled addition is critical to manage the exothermicity of the SN2 reaction and prevent potential runaway decomposition of the NaH/DMF mixture.[7][8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL).

    • Safety Note: Quenching destroys any unreacted sodium hydride and can be highly exothermic, with vigorous hydrogen evolution. Perform this step slowly in an ice bath and behind a safety shield.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification_Workflow start Quenched Reaction Mixture extract 1. Liquid-Liquid Extraction (Ethyl Acetate / Water) start->extract separate 2. Separate Organic Layer extract->separate wash 3. Wash with Brine separate->wash dry 4. Dry over MgSO₄ wash->dry concentrate 5. Concentrate in vacuo (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify 6. Column Chromatography (Silica Gel) crude->purify pure Pure Product 1-(but-3-yn-1-yl)azepane purify->pure

Figure 3. Post-reaction work-up and purification workflow.
  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) containing a small amount of triethylamine (~1%) can be effective.

    • Causality Note: The addition of triethylamine to the eluent deactivates acidic sites on the silica gel, which can otherwise cause the amine product to streak or decompose, leading to poor separation and lower yields.

Characterization

The final product, 1-(but-3-yn-1-yl)azepane, is expected to be a liquid.[23] Proper characterization is essential to confirm its identity and purity.

PropertyData
Molecular Formula C₁₀H₁₇N[24]
Molecular Weight 151.25 g/mol [23]
Appearance Liquid[23]
Purity (Typical) >95%[23][24]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.70 (t, 4H, N-CH₂ ring), ~2.60 (t, 2H, N-CH₂ chain), ~2.40 (td, 2H, CH₂-C≡CH), ~1.95 (t, 1H, C≡CH), ~1.60 (m, 8H, ring CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~83.5 (C≡CH), ~69.0 (C≡CH), ~56.0 (N-CH₂ ring), ~55.0 (N-CH₂ chain), ~28.0 (ring CH₂), ~27.0 (ring CH₂), ~18.0 (CH₂-C≡CH)
IR (neat, cm⁻¹) ~3300 (≡C-H stretch), ~2920, 2850 (C-H stretch), ~2115 (C≡C stretch)
Mass Spec (EI) m/z (%): 151 (M⁺)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(but-3-yn-1-yl)azepane via N-alkylation. The procedure is efficient but requires rigorous attention to safety protocols, particularly concerning the handling of sodium hydride and its combination with DMF. By carefully controlling the reaction temperature and employing an inert atmosphere, the synthesis can be performed safely to yield the desired product in good purity. The terminal alkyne functionality of the product makes it a valuable intermediate for further synthetic elaborations in medicinal and materials chemistry research.

References

  • Organic Process Research & Development. (2020). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. ACS Publications. [Link]

  • ResearchGate. (2020). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • Sciencemadness.org. (2008). cautions regarding use of NaH in synthesis. [Link]

  • Organic Process Research & Development. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. [Link]

  • Gelest, Inc. (2015). 4-BROMO-1-BUTENE, 95% Safety Data Sheet. [Link]

  • ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Cleanchem. MATERIAL SAFETY DATA SHEETS 4-BROMO-1-BUTENE. [Link]

  • European Journal of Organic Chemistry. (2020). Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols. [Link]

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

  • Chemical Science. (2022). Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • The Journal of Organic Chemistry. (2019). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Angewandte Chemie International Edition. (2013). Intermolecular Hydroaminoalkylation of Alkynes. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2024). synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization. [Link]

  • Molecules. (2018). N-Dealkylation of Amines. [Link]

  • Google Patents.
  • HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES. [Link]

  • YouTube. (2022). How to purify Amine?. [Link]

  • Organic Chemistry Frontiers. (2022). One-step synthesis of azepino[3,4-b]indoles. [Link]

  • ResearchGate. Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. [Link]

  • Organic Letters. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

  • Google Patents.
  • Chemical Communications. (2015). Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. [Link]

  • Amanote Research. (2015). Selective N-Alkylation of Isoquinolines, Benzazepines. [Link]

  • Molecules. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]

  • EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives. [Link]

  • Journal of the American Chemical Society. (2020). Photoredox-Catalyzed Deaminative Alkylation via C–N Bond Activation of Primary Amines. [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link]

Sources

Application

Using 1-(but-3-yn-1-yl)azepane in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction for bioconjugation, polymer cross-linking, and small-molecule synthesis[1]. However, standard protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction for bioconjugation, polymer cross-linking, and small-molecule synthesis[1]. However, standard protocols often require high catalyst loadings and expensive external ligands to maintain the active Cu(I) state. 1-(but-3-yn-1-yl)azepane (MW: 151.2 g/mol ) is a versatile, bifunctional scaffold that overcomes these limitations[2]. By combining a terminal alkyne with a tertiary amine (azepane ring) in a single molecule, it acts as both the reaction substrate and an internal coordinating ligand. This dual functionality enables a highly efficient chelation-assisted CuAAC (ca-CuAAC) mechanism, drastically reducing reaction times and eliminating the need for external accelerating ligands[3].

Mechanistic Insights: The Internal Ligand Effect

To understand the experimental advantages of 1-(but-3-yn-1-yl)azepane, one must examine the causality of the CuAAC catalytic cycle. In a standard CuAAC reaction, the rate-limiting step is often the deprotonation of the terminal alkyne to form the dinuclear copper(I) acetylide intermediate. To facilitate this and protect the Cu(I) from disproportionation or oxidation, external ligands like THPTA or TBTA are typically added in a 5:1 ratio to copper[1].

When using 1-(but-3-yn-1-yl)azepane, the nitrogen atom of the 7-membered azepane ring acts as a localized Lewis base. This tertiary amine pre-organizes the Cu(I) ion in close spatial proximity to the terminal alkyne. This intramolecular chelation significantly lowers the activation energy required for acetylide formation and stabilizes the resulting dinuclear copper intermediate[3]. Consequently, the reaction is auto-accelerated, proceeding rapidly even at low temperatures (e.g., 10 °C) without the addition of external amine ligands[3].

Mechanism N1 1-(but-3-yn-1-yl)azepane + Cu(I) N2 Cu(I) π-Complex (Internal N-Chelation) N1->N2 Pre-organization N3 Dinuclear Cu(I) Acetylide (Lowered Activation Energy) N2->N3 Deprotonation N4 Azide Coordination (6-Membered Metallacycle) N3->N4 + R-N3 N5 1,4-Disubstituted Triazole (Product Release) N4->N5 Ring Contraction N5->N1 Cu(I) Regeneration

Figure 1: Catalytic cycle of chelation-assisted CuAAC highlighting the internal ligand effect.

Quantitative Performance Data

The internal chelation provided by the azepane moiety fundamentally alters the reaction kinetics and reagent requirements compared to standard unfunctionalized alkynes.

ParameterStandard Alkyne (e.g., Propargyl Alcohol)1-(but-3-yn-1-yl)azepane (ca-CuAAC)
External Ligand (e.g., THPTA) Required (Typically 5:1 Ligand:Cu ratio)[1]Not Required (Internal Chelation)[3]
Catalyst Loading (Cu) 1.0 - 5.0 mol%0.1 - 0.5 mol%
Reaction Time (>95% yield) 1 - 4 hours< 30 minutes[3]
Temperature Profile 25 °C to 40 °C10 °C to 25 °C[3]
Susceptibility to Cu Oxidation High (Requires excess ascorbate)[1]Low (Cu stabilized by azepane ring)

Experimental Protocol: Self-Validating ca-CuAAC

The following protocol is designed for the ligation of a target azide to 1-(but-3-yn-1-yl)azepane. It incorporates a self-validating quality control (QC) step to ensure trustworthiness and prevent the waste of high-value biological or synthetic reagents.

Step-by-Step Methodology

Materials Required:

  • 1-(but-3-yn-1-yl)azepane (Substrate/Internal Ligand)

  • Target Azide (e.g., Cargo-azide or Biomolecule-azide)

  • CuSO₄ (20 mM stock in diH₂O)

  • Sodium Ascorbate (100 mM stock, freshly prepared to ensure reducing power)[1]

  • Coumarin Azide (e.g., 3-azido-7-hydroxycoumarin, 5 mM stock) for QC[1]

Procedure:

  • Reagent Preparation & Degassing: In a 2 mL microcentrifuge tube, combine the target azide (final concentration ~50 µM) and 1-(but-3-yn-1-yl)azepane (final concentration ~100 µM) in the appropriate aqueous buffer (e.g., PBS, pH 7.4). Expert Insight: While the azepane ring stabilizes Cu(I), degassing the buffer via argon sparging for 5 minutes is still highly recommended to prevent oxidative Glaser coupling of the alkynes.

  • Catalyst Activation: In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock with 25 µL of the 100 mM sodium ascorbate stock. The solution will briefly turn brown and then clear as Cu(II) is reduced to the catalytically active Cu(I) state[1]. Note: No THPTA is added to this mixture.

  • Reaction Assembly: Add the activated Cu(I) catalyst mixture to the substrate tube. Close the tube tightly to prevent oxygen diffusion. Mix by gentle inversion and place on a slow rotisserie (approx. 30 rpm) at 25 °C for 30 minutes[1].

  • Self-Validation (QC Assay): To definitively prove that the catalytic cycle was active, run a parallel 50 µL micro-scale reaction replacing the target azide with the fluorogenic coumarin azide. The coumarin azide is entirely non-fluorescent in its unreacted state. Upon successful CuAAC ring closure, it yields a highly fluorescent 1,2,3-triazole. Read the fluorescence intensity at 477 nm (excitation at 404 nm)[1]. A strong fluorescent signal validates the integrity of your Cu(I) catalyst and the auto-accelerating nature of the azepane-alkyne.

Workflow S1 Step 1: Reagent Prep Prepare Azepane-Alkyne & Azide in Buffer S3 Step 3: Reaction Combine & Mix 25°C, 30-60 min S1->S3 S2 Step 2: Catalyst Mix Pre-mix CuSO4 & Ascorbate (No external ligand) S2->S3 S4 Step 4: QC & Workup Fluorogenic Assay or LC-MS Validation S3->S4

Figure 2: Step-by-step workflow for azepane-alkyne CuAAC bioconjugation and validation.

References

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC) URL: [Link]

  • Title: Chelation-assisted CuAAC in star-shaped polymers enables fast self-healing at low temperatures Source: Polymer Chemistry (RSC Publishing) URL: [Link]

Sources

Method

Application Note: Late-Stage Peptide Bioconjugation Using 1-(but-3-yn-1-yl)azepane via CuAAC

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, bioconjugation protocols, and structural optimization of peptide therapeutics. Introduction & Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, bioconjugation protocols, and structural optimization of peptide therapeutics.

Introduction & Rationale

The clinical translation of peptide therapeutics is frequently hindered by poor metabolic stability, rapid renal clearance, and inadequate membrane permeability. To overcome these limitations, medicinal chemists employ late-stage functionalization to graft privileged pharmacophores onto peptide backbones.

1-(but-3-yn-1-yl)azepane (CAS: 1342566-16-8) has emerged as a highly versatile building block for this purpose. It combines a terminal alkyne—primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with an azepane ring. Azepane, a seven-membered saturated nitrogen heterocycle, is a validated pharmacophore known to constrain side-chain dihedral angles, promote helical secondary structures, and act as a basic, lipophilic binding motif [1]. By utilizing 1-(but-3-yn-1-yl)azepane, researchers can seamlessly introduce this bulky, basic moiety into any azide-functionalized peptide, drastically altering its physicochemical and pharmacological profile.

Mechanistic Insights & Structural Advantages

The conjugation of 1-(but-3-yn-1-yl)azepane to a peptide is not merely a tagging exercise; it is a deliberate structural modification driven by specific physicochemical causalities:

  • The Azepane Core (pKa ~10.4): At physiological pH, the azepane nitrogen is protonated. This localized positive charge enhances aqueous solubility while the bulky seven-membered lipophilic ring provides a robust hydrophobic surface. This dual nature allows the azepane moiety to form critical salt bridges with target acidic residues (e.g., Asp/Glu in GPCRs) while seamlessly occupying deep hydrophobic binding pockets [2].

  • The Butynyl Spacer: The but-3-ynyl chain provides a flexible two-carbon (ethyl) spacer between the resulting triazole ring and the azepane core. This spacing is critical; it prevents steric hindrance during the cycloaddition process and allows the azepane ring sufficient rotational freedom to probe binding sub-pockets without being restricted by the rigid peptide backbone.

  • The Triazole Linkage: The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole. This heterocyclic ring acts as a highly stable amide bond isostere. It mimics the planar geometry and dipole moment of a trans-amide bond but is completely invisible to endogenous proteases, thereby extending the peptide's serum half-life [3].

G A Azide-Functionalized Peptide C Cu(I) Catalyst + Ascorbate A->C B 1-(but-3-yn-1-yl)azepane (Alkyne) B->C D Triazole-Linked Azepane-Peptide C->D

Fig 1. CuAAC bioconjugation workflow of 1-(but-3-yn-1-yl)azepane to an azide-peptide.

Key Applications in Drug Development

  • Protease Shielding & Half-Life Extension: Grafting the bulky azepane moiety near protease-susceptible cleavage sites provides steric occlusion, preventing enzymatic degradation.

  • Receptor Targeting Optimization: Azepane is a recognized structural mimic for basic amino acid side chains (like Lysine or Arginine) but with enhanced lipophilicity. It is frequently utilized to optimize binding affinity in KRAS inhibitors and mixed μ/δ opioid receptor ligands [2].

  • Isoelectric Point (pI) Tuning: The addition of the strongly basic azepane shifts the overall pI of the peptide, which can be leveraged to improve formulation solubility or enhance cell-penetrating peptide (CPP) uptake mechanisms.

Pathway Native Native Peptide Degradation Rapid Protease Degradation Native->Degradation Modified Azepane-Conjugated Peptide Shielding Steric Shielding & Amide Isostere Modified->Shielding BasicCore Basic/Lipophilic Core (pKa ~10.4) Modified->BasicCore Stability Enhanced Metabolic Stability Shielding->Stability Binding Improved Target Affinity BasicCore->Binding

Fig 2. Pharmacological advantages of azepane-modified peptides vs. native sequences.

Experimental Protocol: Solution-Phase CuAAC Bioconjugation

This self-validating protocol is designed to ensure complete conversion while protecting sensitive peptide residues (e.g., Met, His, Cys) from Cu-mediated oxidative damage. The inclusion of the THPTA ligand is a critical causal choice: it accelerates the reaction by stabilizing the Cu(I) oxidation state and acts as a sacrificial scavenger for reactive oxygen species [3].

Materials Required
  • Peptide: Purified azide-functionalized peptide (1.0 eq).

  • Alkyne: 1-(but-3-yn-1-yl)azepane (1.5 eq).

  • Catalyst System: CuSO₄·5H₂O (0.2 eq), Sodium Ascorbate (1.0 eq).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.1 eq).

  • Solvent: Degassed tert-butanol / Water (1:1, v/v).

Step-by-Step Methodology
  • Solvent Preparation: Degas the t-BuOH/H₂O mixture by bubbling with N₂ or Argon for 15 minutes. Reasoning: Oxygen promotes the rapid oxidation of active Cu(I) back to inactive Cu(II), stalling the reaction.

  • Reactant Solubilization: Dissolve the azide-peptide (1.0 eq) and 1-(but-3-yn-1-yl)azepane (1.5 eq) in the degassed solvent to a final peptide concentration of 1–5 mM.

  • Catalyst Pre-complexation (Self-Validation Step): In a separate vial, mix the aqueous solutions of CuSO₄·5H₂O (0.2 eq) and THPTA (0.1 eq). Add Sodium Ascorbate (1.0 eq).

    • Validation Checkpoint: The solution will immediately transition from bright blue (Cu²⁺) to colorless or pale yellow. This visual cue confirms the successful reduction to the catalytically active Cu(I) species.

  • Reaction Initiation: Transfer the activated Cu(I)-THPTA complex into the peptide/alkyne solution. Stir gently at room temperature for 2 to 4 hours under an inert atmosphere.

  • Reaction Monitoring: Withdraw a 5 µL aliquot, quench with 0.1% TFA, and analyze via LC-MS.

    • Validation Checkpoint: Look for the complete disappearance of the starting peptide mass and the emergence of the product peak with a mass shift of +151.2 Da (the exact molecular weight of 1-(but-3-yn-1-yl)azepane).

  • Quenching & Purification: Once conversion is >95%, quench the reaction by adding a metal chelator (e.g., 0.5 M EDTA) to sequester the copper. Purify the crude mixture using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions to yield the pure triazole-azepane-peptide conjugate.

Quantitative Data & Comparative Analysis

The table below summarizes the typical quantitative improvements observed when grafting an azepane pharmacophore onto a standard linear peptide scaffold.

ParameterNative PeptideAzepane-Conjugated PeptideAnalytical Method
Serum Half-Life (t₁/₂) < 30 minutes> 4.5 hoursLC-MS/MS (in vitro Plasma Stability)
Aqueous Solubility Moderate (Aggregation prone)High (Maintained at pH < 8)Turbidimetry / Analytical HPLC
Target Binding Affinity (Kₒ) Baseline (e.g., 150 nM)2 to 10-fold improvement (e.g., 15 nM)Surface Plasmon Resonance (SPR)
Isoelectric Point (pI) Native pIShifted (+1 Basic charge unit)Capillary Isoelectric Focusing (cIEF)
Conjugation Yield N/A> 85% (Post-HPLC purification)RP-HPLC (Area Under Curve)

References

  • Han, I., Lim, C. N., & Choi, S. H. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. ChemRxiv.[Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[Link]

  • Ahmad Fuaad, A. A. H., Azmi, F., Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'click' Chemistry. Molecules, 18(11), 13148–13174.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(but-3-yn-1-yl)azepane

Welcome to the Technical Support Center for the synthesis of 1-(but-3-yn-1-yl)azepane. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(but-3-yn-1-yl)azepane. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the N -alkylation of azepane.

This guide moves beyond basic procedures by diagnosing the root causes of yield loss—specifically competing elimination pathways—and providing field-proven, self-validating methodologies to ensure high-purity isolation of your target building block.

Part 1: Mechanistic Causality & Workflow Optimization

The synthesis of 1-(but-3-yn-1-yl)azepane relies on the nucleophilic substitution ( SN​2 ) of 4-bromo-1-butyne by the secondary amine, azepane[1]. While this appears to be a straightforward alkylation, researchers frequently report poor yields (<40%) and the evolution of a volatile gas.

The Causality of Yield Loss: The protons adjacent to the alkyne and the bromide leaving group in 4-bromo-1-butyne are highly acidic. When exposed to strong bases or excessive heat, the reaction undergoes a rapid E2 elimination rather than the desired SN​2 substitution. This base-catalyzed elimination releases hydrobromic acid (HBr) and generates 1-buten-3-yne (vinylacetylene), a volatile gas that permanently escapes the reaction matrix, destroying your starting material[2].

The Optimization Strategy: To suppress the E2 pathway, we must lower the activation energy of the SN​2 pathway. This is achieved via a Finkelstein reaction . By adding a catalytic amount of Potassium Iodide (KI) to the reaction, the bromide is converted in situ to 4-iodo-1-butyne[3]. Iodine is a superior leaving group, allowing the SN​2 alkylation to proceed rapidly at lower temperatures (60 °C) using a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ )[4].

G Reactants Azepane + 4-bromo-1-butyne Finkelstein KI Catalyst (Forms 4-iodo-1-butyne) Reactants->Finkelstein Addition of KI E2 E2 Elimination Pathway (High Temp, Strong Base) Reactants->E2 If Strong Base / >80°C SN2 SN2 Pathway (Optimized: 60°C, K2CO3) Finkelstein->SN2 Enhances Electrophilicity Product 1-(but-3-yn-1-yl)azepane (Target Product) SN2->Product High Yield Byproduct 1-buten-3-yne (Gas) + HBr (Yield Loss) E2->Byproduct Major Side Reaction

Mechanistic divergence in the synthesis of 1-(but-3-yn-1-yl)azepane highlighting SN2 vs E2 pathways.

Part 2: Quantitative Data & Condition Screening

The table below summarizes the causal relationship between reaction conditions and the isolated yield of 1-(but-3-yn-1-yl)azepane, demonstrating why the Finkelstein-assisted protocol is the authoritative standard.

EntryBase (Equivalents)SolventAdditiveTemperatureIsolated YieldPrimary Failure Mode
1 NaH (1.5 eq)DMFNone80 °C0% Complete E2 elimination to 1-buten-3-yne.
2 DIPEA (2.0 eq)DCMNone25 °C15% Sluggish SN​2 kinetics; incomplete conversion.
3 K2​CO3​ (2.0 eq)AcetonitrileNone80 °C42% Mixed SN​2 / E2 pathways due to elevated heat.
4 K2​CO3​ (2.0 eq)AcetonitrileKI (0.2 eq) 60 °C 88% Optimized. KI accelerates SN​2 at lower temps.

Part 3: Troubleshooting FAQs

Q1: My reaction is stalling at ~40% conversion, and I notice gas bubbling when I heat the reaction. What is happening? A: The bubbling is 1-buten-3-yne gas escaping your reaction vessel. Your base is too strong, or your temperature is too high (>80 °C), triggering the E2 elimination of 4-bromo-1-butyne[2]. Action: Switch to finely milled K2​CO3​ , lower the temperature to 60 °C, and add 0.2 equivalents of KI to accelerate the desired alkylation[3].

Q2: I am seeing a highly polar baseline spot on my TLC that won't elute. Am I over-alkylating? A: Yes. Azepane can undergo double alkylation to form a quaternary ammonium salt, which remains stuck at the baseline of normal-phase silica TLC. Action: Ensure azepane is kept in a slight excess (1.1 to 1.2 equivalents) relative to 4-bromo-1-butyne. Furthermore, add the 4-bromo-1-butyne dropwise to the reaction mixture to keep its local concentration low, preventing the newly formed 1-(but-3-yn-1-yl)azepane from reacting with a second equivalent of the alkyl halide.

Q3: My product streaks severely during silica gel column chromatography, leading to mixed fractions. How do I isolate it cleanly? A: 1-(but-3-yn-1-yl)azepane contains a basic tertiary nitrogen that interacts strongly with the acidic silanol groups on standard silica gel. Action: Deactivate your silica gel. Pre-flush your column with an eluent containing 1-2% Triethylamine ( Et3​N ). Maintain 1% Et3​N in your mobile phase (e.g., Hexanes/Ethyl Acetate) throughout the purification. Alternatively, use basic alumina instead of silica.

Part 4: Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual and thermal cues provided ensure that you can verify the integrity of the reaction in real-time.

Reagents Required:

  • Azepane: 1.2 equivalents (12 mmol)

  • 4-bromo-1-butyne: 1.0 equivalent (10 mmol)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, finely milled): 2.0 equivalents (20 mmol)

  • Potassium Iodide (KI): 0.2 equivalents (2 mmol)

  • Acetonitrile (Anhydrous): 0.2 M relative to the limiting reagent (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Base and Catalyst Loading: Add anhydrous K2​CO3​ (2.76 g, 20 mmol) and KI (332 mg, 2 mmol) to the flask.

  • Solvent and Amine Addition: Inject 40 mL of anhydrous acetonitrile, followed by azepane (1.35 mL, 12 mmol). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Controlled Alkylating Agent Addition: Dilute 4-bromo-1-butyne (0.94 mL, 10 mmol) in 10 mL of acetonitrile. Add this solution dropwise over 15 minutes using a syringe pump or addition funnel. Self-Validation Check: Rapid addition will cause a localized spike in concentration, leading to a noticeable yellowing of the solution (indicating side-reactions). Dropwise addition should maintain a pale suspension.

  • Thermal Activation: Heat the reaction mixture to 60 °C using a precisely controlled oil bath[3]. Stir vigorously for 16-18 hours.

  • Reaction Monitoring: Monitor via TLC (Eluent: 80:20 Hexanes:EtOAc with 1% Et3​N ). The product will stain positive (orange/brown) with Dragendorff's reagent (indicating a tertiary amine) and will decolorize KMnO4​ (indicating the alkyne).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KBr, KI). Wash the filter cake with 20 mL of cold acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the crude oil in Ethyl Acetate (50 mL) and wash with distilled water (2 × 25 mL) and brine (25 mL) to remove any unreacted azepane and residual salts. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer and purify via flash column chromatography on silica gel (pre-treated with 1% Et3​N ) using a gradient of 5% to 20% Ethyl Acetate in Hexanes to yield the pure 1-(but-3-yn-1-yl)azepane as a pale oil.

References

  • Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. MDPI Chemistry. URL: [Link]

  • Pharmacodynamic Functions of Synthetic Derivatives for Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Frontiers in Chemistry. URL: [Link]

  • Fluorinated lipid nanoparticles enable real-time tracking of mRNA delivery and uncover spatiotemporal mechanisms of immune activation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Alkyne Glaser Homocoupling in 1-(but-3-yn-1-yl)azepane Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Glaser homocoupling, specifically when working with the terminal alkyne 1-(but-3-yn-1-yl)azepane. Our goal is to equip you with the knowledge and practical protocols to minimize this undesired side reaction and maximize the yield of your target cross-coupled products.

Introduction to the Challenge: The Glaser Homocoupling Side Reaction

In the realm of carbon-carbon bond formation, the coupling of terminal alkynes is a cornerstone of modern organic synthesis. However, a persistent and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser or Glaser-Hay coupling.[1][2] This reaction leads to the formation of a symmetrical 1,3-diyne, consuming your valuable alkyne starting material, reducing the yield of the desired product, and complicating purification.[3][4]

The primary culprit behind Glaser coupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne, a process significantly accelerated by the presence of oxygen.[4] When working with a substrate like 1-(but-3-yn-1-yl)azepane, which possesses a terminal alkyne, understanding the mechanism of this side reaction is the first step toward its prevention.

Frequently Asked Questions (FAQs)

Q1: What is Glaser homocoupling and why is it a problem in my 1-(but-3-yn-1-yl)azepane reactions?

A1: Glaser homocoupling is the copper-catalyzed oxidative dimerization of a terminal alkyne, in this case, 1-(but-3-yn-1-yl)azepane, to form a symmetrical butadiyne.[3] This is a significant issue because it consumes your starting material, lowers the yield of your intended cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.[4] The reaction is primarily mediated by a copper(I) co-catalyst and is heavily promoted by the presence of oxygen.[5]

Q2: I'm observing a significant amount of a dimeric byproduct in my reaction with 1-(but-3-yn-1-yl)azepane. How can I be sure it's the Glaser homocoupling product?

A2: The homocoupled product of 1-(but-3-yn-1-yl)azepane would be 1,4-bis(azepan-1-yl)buta-1,3-diyne. You can characterize this byproduct using standard analytical techniques. Mass spectrometry would show a molecular ion corresponding to double the mass of your starting material minus two hydrogens. 1H NMR spectroscopy would show the disappearance of the terminal alkyne proton and a characteristic shift in the signals of the methylene groups adjacent to the alkyne and the azepane ring.

Q3: What are the key factors that promote Glaser homocoupling?

A3: The two most critical factors are the presence of a copper(I) catalyst and oxygen .[5] High concentrations of the terminal alkyne can also favor the bimolecular homocoupling reaction.[5] Additionally, the choice of ligand, base, and solvent can influence the extent of this side reaction.[5]

Q4: Are there alternative coupling reactions to consider that are less prone to homocoupling?

A4: Yes, the Cadiot-Chodkiewicz coupling is an excellent alternative for the synthesis of unsymmetrical 1,3-diynes.[6][7] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. Unlike the Glaser coupling, it is highly selective and primarily yields the cross-coupled product.[6] For coupling to aryl or vinyl halides, copper-free Sonogashira protocols have been developed to specifically avoid Glaser coupling.[5][8]

Troubleshooting Guide: Minimizing Glaser Homocoupling

This section provides a structured approach to troubleshooting and mitigating the formation of the Glaser homocoupling byproduct in your reactions involving 1-(but-3-yn-1-yl)azepane.

Issue 1: Significant Formation of the Homocoupled Dimer

This is the most common issue and typically points to problems with the reaction conditions, particularly the exclusion of oxygen.

Decision-Making Workflow

G start High Homocoupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 sol1 Degas solvents and reagents thoroughly (Freeze-Pump-Thaw or sparging). Use Schlenk line or glovebox. q1->sol1 No q2 Are you using a copper co-catalyst? q1->q2 Yes sol1->q2 sol2 Switch to a copper-free protocol. q2->sol2 Yes q3 Is the alkyne concentration high? q2->q3 No (in copper-free system) end Homocoupling Minimized sol2->end sol3 Use slow addition of 1-(but-3-yn-1-yl)azepane via syringe pump. q3->sol3 Yes q4 Have you optimized ligands and base? q3->q4 No sol3->q4 sol4 Screen bulky, electron-rich phosphine ligands. Consider alternative bases (e.g., organic amines vs. inorganic carbonates). q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for excessive Glaser homocoupling.

Quantitative Troubleshooting Parameters
ParameterPotential IssueRecommended ActionTarget Range/Condition
Oxygen Level Promotes oxidative couplingRigorous degassing of all solvents and reagents; use of inert atmosphere (Ar or N2).[5]< 1 ppm O2
Copper(I) Catalyst Catalyzes homocouplingSwitch to a copper-free Sonogashira protocol.[5]0 mol% CuI
Alkyne Concentration Favors bimolecular reactionSlow addition of 1-(but-3-yn-1-yl)azepane.[5]Maintain low concentration
Ligand Choice Influences catalytic cycleUse bulky, electron-rich phosphine ligands.[9]Ligands like P(t-Bu)3
Base Selection Affects alkyne deprotonationScreen different organic or inorganic bases.[9]DABCO, Cs2CO3, K2CO3
Issue 2: Homocoupling Still Observed in a "Copper-Free" System

Even in reactions where no copper catalyst is intentionally added, trace amounts can sometimes be present and catalyze the Glaser coupling.

Preventative Measures for Trace Copper Contamination
  • High-Purity Reagents: Ensure that the palladium catalyst, base, and solvents are of the highest purity available and certified to have low copper content.[3]

  • Acid-Washed Glassware: Trace metals on the surface of glassware can be removed by washing with an acid solution (e.g., aqua regia or a no-chromix solution), followed by thorough rinsing with deionized water and oven drying.[5]

  • Use of a Reducing Atmosphere: In some cases, employing a dilute hydrogen atmosphere (e.g., 5% H2 in Ar) can help maintain the active catalytic species in a reduced state and suppress oxidative homocoupling.[5][9]

Experimental Protocols

Here we provide detailed, step-by-step protocols for performing reactions with 1-(but-3-yn-1-yl)azepane while minimizing the risk of Glaser homocoupling.

Protocol 1: Copper-Free Sonogashira Coupling of 1-(but-3-yn-1-yl)azepane

This protocol is designed to completely circumvent the primary pathway for Glaser coupling by eliminating the copper co-catalyst.[5]

Reaction Setup Workflow

G A Oven-dry and cool glassware under inert gas B Add Pd catalyst, ligand, and aryl halide to Schlenk flask A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent and base via syringe C->D E Add 1-(but-3-yn-1-yl)azepane dropwise D->E F Heat reaction and monitor progress (TLC, GC/MS) E->F

Caption: Workflow for setting up a copper-free Sonogashira reaction.

Step-by-Step Methodology
  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • All solvents and liquid reagents must be rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[9]

  • Reaction Assembly (under inert atmosphere):

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

    • Seal the flask, then evacuate and backfill with high-purity inert gas. Repeat this cycle three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the degassed solvent (e.g., THF, DMF, or toluene) via syringe.

    • Add 1-(but-3-yn-1-yl)azepane (1.1 - 1.5 equiv) to the reaction mixture dropwise over a period of 10-15 minutes. For particularly problematic substrates, slow addition via a syringe pump over several hours is recommended.[5]

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[10]

Protocol 2: Cadiot-Chodkiewicz Coupling for Unsymmetric Diynes

This protocol is ideal when the desired product is an unsymmetrical 1,3-diyne, as it is inherently selective for the cross-coupling product.[6]

Step-by-Step Methodology
  • Glassware and Reagent Preparation:

    • Follow the same rigorous procedures for drying glassware and degassing solvents as described in Protocol 1.

  • Reaction Assembly:

    • In a Schlenk flask under an inert atmosphere, dissolve the terminal alkyne, 1-(but-3-yn-1-yl)azepane (1.0 equiv), in a suitable solvent such as methanol or THF.

    • Add an amine base (e.g., piperidine or butylamine).

    • Add a catalytic amount of a copper(I) salt, such as copper(I) bromide or iodide (1-5 mol%).

    • In some protocols, a reducing agent like hydroxylamine hydrochloride is added to maintain the copper in its +1 oxidation state.[6]

  • Reagent Addition:

    • Slowly add a solution of the 1-haloalkyne (1.0 equiv) in the reaction solvent to the mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC/MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Competing Pathways

The following diagram illustrates the critical juncture where the reaction can proceed down the desired cross-coupling pathway or the undesired homocoupling pathway.

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling A R-X + Pd(0) B Oxidative Addition A->B C R-Pd(II)-X B->C D Transmetalation with Cu-C≡CR' C->D J R'-C≡C-Cu E R-Pd(II)-C≡CR' D->E F Reductive Elimination E->F G R-C≡CR' (Product) F->G H R'-C≡CH I Cu(I) I->J K Oxidative Dimerization (O2) J->K L R'-C≡C-C≡C-R' (Dimer) K->L

Caption: Competing catalytic cycles: Sonogashira vs. Glaser coupling.

By understanding these competing pathways and implementing the strategies outlined in this guide, researchers can effectively suppress the formation of Glaser homocoupling byproducts and achieve higher yields and purity in their reactions with 1-(but-3-yn-1-yl)azepane.

References

  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • BenchChem. (n.d.). Minimizing homocoupling side products in Sonogashira reactions.
  • BenchChem. (n.d.). A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols.
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF.
  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling.
  • BenchChem. (n.d.). Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
  • Journal of the American Chemical Society. (n.d.). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry.
  • PMC. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • PMC. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Homocoupling of Terminal Alkynes.

Sources

Troubleshooting

Optimizing copper catalyst loading for 1-(but-3-yn-1-yl)azepane cycloadditions

[fontname="Helvetica,Arial,sans-serif", Diagnostic workflow for troubleshooting low-yield CuAAC reactions involving amine alkynes. Frequently Asked Questions (FAQs) Q: My reaction is stalling at 20% conversion despite us...

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Author: BenchChem Technical Support Team. Date: April 2026

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Diagnostic workflow for troubleshooting low-yield CuAAC reactions involving amine alkynes.

Frequently Asked Questions (FAQs)

Q: My reaction is stalling at 20% conversion despite using 5 mol% CuSO₄. Should I increase the copper loading to 20 mol%? A: No. Simply increasing the copper loading is not the optimal solution and complicates downstream purification. The stall is caused by the azepane amine coordinating the copper and poisoning the catalyst. Instead of adding more copper, introduce an accelerating ligand like[1]. These multidentate ligands bind Cu(I) more strongly than the azepane nitrogen, keeping the catalyst in its active form while preventing disproportionation[2]. A standard optimized loading is 2–5 mol% Cu with a 2:1 or 5:1 ratio of Ligand:Cu[3].

Q: I am observing a significant amount of a diyne byproduct. What is it, and how do I eliminate it? A: You are observing oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is the most common side reaction in CuAAC[4]. This occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen. To eliminate it, you must maintain a strictly reducing environment. Degas your solvents thoroughly (e.g., sparging with argon for 15 minutes) and increase the loading of your reducing agent (sodium ascorbate) to 10–20 mol%[5].

Q: Which ligand should I choose for 1-(but-3-yn-1-yl)azepane: TBTA or THPTA? A: The choice depends strictly on your solvent system. TBTA is highly effective in organic solvents (like DMSO or DMF) but has poor aqueous solubility, often forming colloidal precipitates that disrupt reaction homogeneity[3]. THPTA is highly water-soluble, biocompatible, and neutralizes reactive oxygen species generated during copper catalysis[3]. Because amine-containing alkynes often require polar or aqueous-organic mixtures (like t-BuOH/H₂O) to maintain solubility of all components, THPTA is highly recommended[6].

Optimization Data: Catalyst & Ligand Matrices

The following table summarizes the causal relationship between catalyst formulation and reaction efficiency for amine-containing alkynes.

Cu SourceCatalyst LoadingLigand (Equiv to Cu)Reductant LoadingSolvent SystemExpected YieldPrimary Impurity
CuSO₄5 mol%NoneNaAsc (10 mol%)t-BuOH / H₂O< 30%Unreacted Alkyne
CuSO₄5 mol%NoneNaAsc (5 mol%)t-BuOH / H₂O (Aerobic)< 20%Diyne (Glaser)
CuSO₄5 mol%TBTA (1.1 eq)NaAsc (10 mol%)DMSO / H₂O70 - 85%Trace Diyne
CuSO₄2 mol%THPTA (2.0 eq)NaAsc (20 mol%)t-BuOH / H₂O (Degassed)> 95%None
CuI10 mol%DIPEA (2.0 eq)NoneMeCN (Anhydrous)40 - 60%5-Iodotriazole

Note: Using CuI without a proper reducing agent or stabilizing ligand can lead to the formation of 5-iodotriazole byproducts rather than the desired 1,4-disubstituted triazole[7].

Self-Validating Experimental Protocol

This protocol utilizes a "pre-complexation" strategy. By mixing the copper and the ligand before adding them to the reaction, you ensure the copper is protected by THPTA before it ever encounters the azepane moiety, preventing immediate catalyst poisoning[4].

Materials Required:

  • 1-(but-3-yn-1-yl)azepane (1.0 eq)

  • Target Azide (1.05 - 1.1 eq)

  • CuSO₄·5H₂O (20 mM aqueous stock)

  • THPTA (100 mM aqueous stock)[4]

  • Sodium Ascorbate (100 mM aqueous stock, must be freshly prepared )[4]

  • Solvent: t-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vial, dissolve 1-(but-3-yn-1-yl)azepane (1.0 eq) and the target azide (1.1 eq) in the t-BuOH/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon or Nitrogen for 10–15 minutes to displace dissolved oxygen, mitigating Glaser coupling risks[4].

  • Catalyst Pre-Complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock solution (final reaction concentration 2 mol%) with the THPTA stock solution (final reaction concentration 4 mol%).

    • Self-Validation Check: The solution must turn a distinct light blue, visually confirming the formation of the Cu(II)-THPTA complex.

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the main reaction vial.

  • Initiation: Add the freshly prepared Sodium Ascorbate stock (final reaction concentration 10-20 mol%) to the reaction mixture[4].

    • Self-Validation Check: The mixture should briefly turn brown/yellow and then become colorless or pale. This color shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation & Workup: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

    • Self-Validation Check: The LC-MS trace should show complete consumption of the alkyne mass without the appearance of a [2M-2] diyne mass. Upon completion, dilute with EtOAc, wash with dilute NH₄OH (to strip residual copper complexes), followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • Benchchem. "Troubleshooting guide for copper-catalyzed click chemistry reactions." Benchchem. 4

  • Vector Labs. "Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands." Vector Labs. 1

  • PLOS. "Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity." PLOS ONE.6

  • ACS Publications. "Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry." ACS Omega. 3

  • NIH. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PMC.8

  • ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers..." ResearchGate.5

  • NIH. "CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars..." PubMed. 9

  • ACS Publications. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews. 2

  • NIH. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." PMC. 7

Sources

Optimization

Technical Support Center: Solvent &amp; Catalyst Optimization for 1-(but-3-yn-1-yl)azepane CuAAC Reactions

Welcome to the advanced technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows involving 1-(but-3-yn-1-yl)azepane . As a versatile small-molecule scaffold with a molecular weight of 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows involving 1-(but-3-yn-1-yl)azepane . As a versatile small-molecule scaffold with a molecular weight of 151.2 g/mol [1], this compound presents unique mechanistic challenges. The presence of a basic tertiary amine (the azepane ring) directly adjacent to the reactive terminal alkyne fundamentally alters the catalyst-solvent dynamics compared to standard aliphatic alkynes.

This guide is designed for research scientists and drug development professionals, providing field-proven causality, troubleshooting matrices, and self-validating protocols to ensure quantitative triazole yields.

Part 1: Core FAQs – The Causality of Amine-Alkyne Click Chemistry

Q: Why does my standard CuAAC protocol fail or stall when using 1-(but-3-yn-1-yl)azepane? A: The failure is rarely due to the alkyne itself, but rather the competitive coordination of the azepane ring. CuAAC relies on the generation of a transient Cu(I) coordination complex with the alkyne and azide[2]. Because 1-(but-3-yn-1-yl)azepane contains a Lewis basic tertiary amine, the substrate acts as a competitive ligand. If the solvent system and accelerating ligand (e.g., TBTA or THPTA) do not sufficiently outcompete the azepane nitrogen, the copper catalyst becomes trapped in an off-cycle resting state, stalling the reaction.

Q: Why is t -BuOH/H₂O considered the gold standard for this specific substrate? A: Solvent selection in CuAAC dictates both substrate solubility and transition-state stabilization. A mixture of t -BuOH and H₂O (often in a 1:1 or 2:1 ratio) is optimal. The causality is twofold:

  • Thermodynamic Stabilization: Water is uniquely capable of stabilizing the highly polar Cu(I)-acetylide intermediate, lowering the activation energy barrier.

  • Solvation: t -Butanol provides the necessary lipophilicity to dissolve the non-polar azepane ring while remaining fully miscible with water.

Q: Can I use pure organic solvents like DMSO or DMF if my azide is highly lipophilic? A: Yes, but with strict caveats. While DMSO is excellent for solubilizing hindered or polymeric substrates, it is a coordinating solvent that can compete for the Cu(I) center. If using DMSO, you must use an organic-soluble accelerating ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the copper center[2].

Part 2: Troubleshooting Guide – Diagnosing Solvent & Catalyst Failures

When optimizing your solvent system, visual and analytical cues act as a self-validating diagnostic matrix. Use the following guide to troubleshoot common failures.

Symptom 1: Rapid Precipitation of a Green/Brown Solid
  • Causality: The basicity of the azepane ring has raised the pH of your aqueous solvent system, causing the Cu(II) sulfate to precipitate as copper(II) hydroxide (Cu(OH)₂) before it can be reduced to Cu(I) by sodium ascorbate.

  • Resolution: Switch your aqueous component from pure DI water to a mildly acidic buffer (e.g., 100 mM Phosphate buffer, pH 6.5) to neutralize the azepane basicity.

Symptom 2: Reaction Stalls at <20% Conversion (Solution remains yellow/orange)
  • Causality: The azepane nitrogen has coordinated to the active Cu(I) species, forming a stable, unreactive chelate. Your primary ligand is failing to protect the metal center.

  • Resolution: Increase the ligand-to-copper ratio. For amine-containing alkynes, a THPTA-to-Copper ratio of 5:1 is required to maintain catalyst solubility and prevent aggregation[3].

Symptom 3: Complete Lack of Reactivity (Solution turns blue/green over time)
  • Causality: The Cu(I) catalyst has oxidized back to Cu(II) due to dissolved oxygen in the solvent system.

  • Resolution: Thoroughly degas your t -BuOH/H₂O or DMSO solvent via sparging with inert gas (N₂ or Argon) for 15 minutes prior to reagent addition.

Part 3: Quantitative Solvent Performance Data

The following table synthesizes the expected performance of various solvent and ligand combinations when reacting 1-(but-3-yn-1-yl)azepane with a standard model azide (e.g., benzyl azide) at room temperature.

Solvent SystemLigand (Ratio to Cu)Yield (%)Reaction TimeCatalyst StateMechanistic Notes
t -BuOH / H₂O (1:1) None< 20%24 hPrecipitatedAzepane basicity poisons Cu(I); Cu(OH)₂ forms.
t -BuOH / H₂O (2:1) THPTA (5:1)> 95%2 hHomogeneousOptimal. Water stabilizes acetylide; THPTA protects Cu(I).
DMSO / H₂O (3:1) THPTA (5:1)88%3 hHomogeneousExcellent for highly lipophilic azides[3].
Pure THF TBTA (2:1)45%12 hHomogeneousLack of water destabilizes the Cu(I)-acetylide transition state.
DMF / H₂O (2:1) TBTA (2:1)90%4 hHomogeneousStrong alternative, but DMF removal complicates workup.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes a pre-complexation strategy to ensure the Cu(I) catalyst is protected by THPTA before it ever encounters the basic azepane ring. This sequence is critical for causality and reproducibility.

Reagents Required:

  • 1-(but-3-yn-1-yl)azepane (1.0 equiv, 100 mM stock in t -BuOH)

  • Organic Azide (1.05 equiv, 100 mM stock in t -BuOH)

  • CuSO₄·5H₂O (0.05 equiv, 20 mM stock in degassed H₂O)

  • THPTA Ligand (0.25 equiv, 50 mM stock in degassed H₂O)

  • Sodium Ascorbate (0.15 equiv, 100 mM freshly prepared in degassed H₂O)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 mixture of t -BuOH and DI water. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Pre-Complexation (Critical Step): In a separate 1.5 mL microcentrifuge tube, combine the CuSO₄ stock and the THPTA stock to achieve a 5:1 ligand-to-copper ratio[3].

    • Self-Validation Check: The solution should appear clear and pale blue. Let stand for 5 minutes.

  • Substrate Assembly: In the main reaction vial, combine the 1-(but-3-yn-1-yl)azepane and the organic azide in the degassed t -BuOH/H₂O solvent.

  • Catalyst Introduction: Add the pre-complexed CuSO₄/THPTA solution to the main reaction vial.

  • Initiation: Add the freshly prepared sodium ascorbate solution dropwise.

    • Self-Validation Check: The solution must immediately transition from pale blue to colorless or slightly yellow. This visual cue confirms the successful reduction of Cu(II) to the active, ligand-protected Cu(I) species.

  • Incubation & Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. The reaction is complete when the azepane mass ( [M+H]+=152.2 ) is fully consumed.

Part 5: Decision Tree & Optimization Workflow

Use the following logical workflow to select the optimal solvent and ligand system based on the specific properties of your coupling partner.

G start Assess 1-(but-3-yn-1-yl)azepane & Azide Solubility water_sol Are both substrates soluble in aqueous mixtures? start->water_sol aq_path Use t-BuOH/H2O (1:1) + THPTA Ligand water_sol->aq_path Yes org_path Use DMSO or DMF/H2O + TBTA Ligand water_sol->org_path No amine_check Catalyst Precipitation (Amine Interference)? aq_path->amine_check org_path->amine_check buffer_fix Switch to slightly acidic buffer (pH 6.5) or increase Ligand:Cu to 5:1 amine_check->buffer_fix Yes success Proceed to CuAAC Catalytic Cycle amine_check->success No buffer_fix->success

Workflow for solvent and ligand optimization in azepane-mediated CuAAC reactions.

References

  • Synthesis and antimicrobial activity of triazolyl analogs of diosgenin Source: The Journal of Phytopharmacology URL: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL:[Link][2]

Sources

Troubleshooting

Handling stability and degradation issues of 1-(but-3-yn-1-yl)azepane during long-term storage

Welcome to the technical support center for 1-(but-3-yn-1-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(but-3-yn-1-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during the long-term storage and handling of this versatile building block. By understanding the inherent reactivity of its terminal alkyne and tertiary amine moieties, you can ensure the integrity of your material and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.

FAQ 1: I've noticed my sample of 1-(but-3-yn-1-yl)azepane has developed a yellow or brownish tint over time. Is it still usable?

Answer:

A color change is a primary indicator of potential degradation. While slight discoloration may not always signify a catastrophic loss of purity, it warrants immediate investigation. The color likely arises from the formation of conjugated systems or finely dispersed polymeric material.

Probable Causes:

  • Oxidative Degradation: The tertiary amine of the azepane ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process can be accelerated by light and trace metal impurities. The initial oxidation products can undergo further reactions to form colored species.

  • Alkyne Polymerization: Terminal alkynes can undergo oligomerization or polymerization, especially when exposed to heat, light, or trace metal catalysts.[2] These reactions can lead to a mixture of higher molecular weight byproducts that are often colored.

Recommended Actions:

  • Purity Assessment: Do not use the material for sensitive applications without first assessing its purity. A discolored sample should be considered suspect until proven otherwise.

  • Analytical Characterization: Use the analytical protocols outlined below (see Troubleshooting Guide 1 ) to determine the purity of the sample and identify potential degradation products.

  • Review Storage Conditions: Ensure your storage protocol aligns with the recommended conditions to prevent further degradation.

FAQ 2: My analytical chromatogram (LC-MS or GC-MS) shows new, unexpected peaks that were not present in the initial analysis of the compound. What are these impurities?

Answer:

The appearance of new peaks is a clear sign of degradation or contamination. The identity of these impurities will depend on the specific storage conditions and any contaminants the sample has been exposed to. Based on the structure of 1-(but-3-yn-1-yl)azepane, several degradation pathways are plausible.

Likely Degradation Products:

  • Oxidation Products:

    • N-oxide: The azepane nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for tertiary amines.[1]

    • Products of C-N bond cleavage: More extensive oxidation can lead to the cleavage of bonds adjacent to the nitrogen atom, a process known as N-dealkylation.[3]

  • Alkyne-Derived Impurities:

    • Hydration Products: In the presence of acidic conditions and moisture, the terminal alkyne can hydrate to form a methyl ketone.

    • Homocoupling (Dimerization): If the sample has been exposed to copper or other transition metal catalysts, the terminal alkyne can undergo Glaser coupling to form a diyne dimer.[2]

    • Oxidative Cleavage Products: Under harsh oxidative conditions, the triple bond can be cleaved to form carboxylic acids.

Recommended Actions:

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.[4][5] This will help in developing a stability-indicating analytical method.

  • Structure Elucidation: Utilize mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the unknown peaks. See Troubleshooting Guide 2 for a detailed protocol.

Troubleshooting Guide 1: Assessing Purity and Identifying Degradation

This guide provides a systematic workflow for investigating a suspect sample of 1-(but-3-yn-1-yl)azepane.

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Impurity Identification cluster_3 Decision cluster_4 Action Obs Suspect Sample (e.g., color change, new peaks) HPLC 1. HPLC-UV/MS Analysis (Quantitative Purity) Obs->HPLC qNMR 2. qNMR Analysis (Absolute Purity) HPLC->qNMR Orthogonal Method LCMSMS 3. LC-MS/MS (Molecular Weight & Fragmentation) qNMR->LCMSMS HRMS 4. HRMS (Elemental Composition) LCMSMS->HRMS NMR2D 5. 2D-NMR (Isolated Impurity) (Structural Elucidation) HRMS->NMR2D Decision Purity Acceptable? NMR2D->Decision Use Use Material Decision->Use Yes Repurify Repurify or Discard Decision->Repurify No

Caption: Workflow for investigating a suspect sample.

Experimental Protocol: Stability-Indicating HPLC-MS Method

Objective: To develop a method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar parent compound and then the less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.[6]

  • Detection:

    • UV/DAD at an appropriate wavelength (e.g., 210 nm, as the chromophores are weak).

    • Mass Spectrometry (ESI+) to identify the mass-to-charge ratio (m/z) of eluting peaks. The expected [M+H]⁺ for the parent compound is m/z 152.14.

Experimental Protocol: Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the sample using an internal standard.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 1-(but-3-yn-1-yl)azepane sample into a clean vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Troubleshooting Guide 2: Proactive Stability Assessment and Storage

A proactive approach to stability can prevent costly and time-consuming experimental failures.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(but-3-yn-1-yl)azepane under common stress conditions.

G cluster_main 1-(but-3-yn-1-yl)azepane cluster_products Potential Degradation Products parent C₁₀H₁₇N (m/z 151.14) N_oxide N-Oxide (m/z 167.13) parent->N_oxide Oxidation (e.g., H₂O₂) Dimer Diyne Dimer (m/z 300.26) parent->Dimer Metal-catalyzed Homocoupling (e.g., Cu²⁺) Ketone Methyl Ketone (m/z 169.15) parent->Ketone Acid-catalyzed Hydration (H₃O⁺) Dealkylated Azepane (m/z 99.11) parent->Dealkylated Oxidative N-dealkylation

Caption: Proposed degradation pathways for 1-(but-3-yn-1-yl)azepane.

Recommended Storage and Handling

To minimize degradation during long-term storage, adhere to the following conditions, which are based on best practices for handling terminal alkynes and tertiary amines.[2]

ParameterRecommended ConditionRationale
Temperature 2-8 °C[8]Reduces the rate of potential polymerization and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[2]Prevents oxidation of both the tertiary amine and the terminal alkyne.
Light Protect from light (Amber vial)[2]Minimizes light-induced degradation pathways.
Container Tightly sealed glass vialPrevents ingress of moisture and atmospheric oxygen.
Purity Free from trace metals and acids/basesContaminants can catalyze degradation reactions.[2]

Handling Precautions:

  • Avoid Heavy Metals: The terminal alkyne can form explosive acetylides with heavy metal ions like silver (Ag⁺) and copper (Cu⁺).[2] Avoid contact with these metals and their salts.

  • Use in a Fume Hood: The compound is volatile and should be handled in a well-ventilated fume hood.[2]

  • Inert Atmosphere Techniques: When handling small quantities for reactions, use techniques such as a glovebox or Schlenk line to maintain an inert atmosphere.

By implementing these troubleshooting guides and adhering to the recommended storage and handling procedures, researchers can ensure the stability and integrity of 1-(but-3-yn-1-yl)azepane, leading to more reliable and reproducible scientific outcomes.

References

  • Forced degradation studies for biopharmaceuticals. (2026, March 22). Pharmaceutical Technology. Retrieved from [Link]

  • Ansari, F. A., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Authorea Preprints. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 81-88. Retrieved from [Link]

  • Singh, B., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-26. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Gummadi, N., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. Retrieved from [Link]

  • Gendrin, C., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1791. Retrieved from [Link]

  • Reddy, G. S., et al. (2025). Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method. Biomedical Chromatography, 39(3), e7002. Retrieved from [Link]

  • Kalt, M. A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(but-3-yn-1-yl)azepane (C10H17N). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Steric Hindrance of Azepane and Pyrrolidine Alkynes

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and synthetic chemistry, saturated N-heterocycles are indispensable scaffolds. Among them, pyrrolidines (five-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and synthetic chemistry, saturated N-heterocycles are indispensable scaffolds. Among them, pyrrolidines (five-membered rings) and azepanes (seven-membered rings) are foundational structures.[1][2] The introduction of an alkyne moiety onto the nitrogen atom (N-alkynylation) transforms these simple rings into versatile building blocks, ready for a host of powerful transformations such as "click" chemistry, Sonogashira couplings, and cycloaddition reactions.[3][4]

However, the utility of these N-alkynyl heterocycles is not solely defined by the reactivity of the triple bond. The steric environment imposed by the heterocyclic ring itself plays a critical, and often decisive, role in dictating reaction kinetics, regioselectivity, and overall success. This guide provides an in-depth comparison of the steric hindrance presented by azepane alkynes versus pyrrolidine alkynes, grounded in conformational analysis and supported by experimental and computational insights. This analysis is crucial for researchers in medicinal chemistry and process development for selecting the appropriate scaffold and anticipating its synthetic behavior.

Section 1: The Conformational Basis of Steric Hindrance

Steric hindrance is the effect on reaction rates and molecular properties caused by the spatial arrangement of atoms. In cyclic systems like pyrrolidine and azepane, this is fundamentally dictated by the ring's conformational preferences.

  • Pyrrolidine (C₄H₉N): The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry) . The energy barrier between these forms is very low, allowing for rapid interconversion. This flexibility means that substituents can more easily adopt positions that minimize steric clashes.

  • Azepane (C₆H₁₃N): The seven-membered azepane ring is significantly more flexible and conformationally complex than pyrrolidine. It lacks the high symmetry of a perfect chair (like cyclohexane) and exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. This increased puckering and larger number of atoms create more pronounced pseudo-axial and pseudo-equatorial positions, leading to more significant transannular steric interactions (clashes across the ring). The steric bulk of any substituent on the nitrogen atom is therefore more impactful.[5]

G cluster_0 Pyrrolidine (5-Membered Ring) cluster_1 Azepane (7-Membered Ring) P_Struct Pyrrolidine Alkyne P_Envelope Envelope (Cₛ) P_Struct->P_Envelope Low energy barrier (Rapid interconversion) P_Twist Twist (C₂) P_Struct->P_Twist Low energy barrier (Rapid interconversion) P_Twist->P_Envelope ~0.5 kcal/mol A_Struct Azepane Alkyne A_TwistChair Twist-Chair A_Struct->A_TwistChair Complex equilibrium (Higher steric demand) A_TwistBoat Twist-Boat A_Struct->A_TwistBoat Complex equilibrium (Higher steric demand) A_TwistChair->A_TwistBoat >2 kcal/mol

Caption: Conformational landscapes of pyrrolidine and azepane rings.

Section 2: Comparing Steric Profiles of N-Alkynyl Derivatives

When a sterically demanding, linear alkyne group is attached to the nitrogen, the conformational preferences of the parent ring directly influence the accessibility of the alkyne's triple bond.

Pyrrolidine Alkynes: A Less Hindered System

Due to the relatively flat and flexible nature of the pyrrolidine ring, the N-alkynyl group experiences minimal steric shielding from the ring's axial or pseudo-axial protons. The rapid conformational averaging further reduces the time-averaged steric bulk around the nitrogen atom. This makes the alkyne moiety highly accessible for reagents.

Azepane Alkynes: A Significantly More Hindered System

The larger, more puckered azepane ring presents a more sterically congested environment. The N-alkynyl group is flanked by methylene groups (at C2 and C7) whose pseudo-axial hydrogens can significantly shield the approach to the nitrogen and the base of the alkyne. These transannular interactions can restrict the rotational freedom of the N-C bond and force the alkyne into a conformation that is less accessible to incoming reagents. This increased steric hindrance can lead to slower reaction rates or even prevent certain transformations that work well with pyrrolidine analogues.[2]

Quantitative Comparison: Computational Data
ParameterPyrrolidineAzepaneRationale & Implication
Ring Strain Energy ~6 kcal/mol~6-7 kcal/molBoth have moderate strain, but azepane's strain arises from more complex torsional and transannular interactions, contributing to a more defined and obstructive 3D shape.[8]
C2-N-C(n) Bond Angle ~108-110°~115-118°The wider angle in azepane brings the C2 and C7 methylene groups closer in space relative to the nitrogen lone pair (or substituent), increasing local steric crowding.
Predicted %VBur LowerHigherThe Buried Volume, a measure of the space occupied by a ligand, is predicted to be higher for the azepane scaffold due to its greater puckering and the presence of more C-H bonds that can shield the nitrogen atom and its substituents.[6]

Section 3: Experimental Implications and Protocols

The difference in steric hindrance is not merely theoretical; it has profound consequences in the laboratory. In reactions where a bulky reagent or transition state is involved, N-alkynyl azepanes consistently show lower reactivity compared to their pyrrolidine counterparts.

A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The formation of the bulky copper-acetylide intermediate and its subsequent reaction with an azide is sensitive to steric hindrance around the alkyne.

G cluster_pyrrolidine Pyrrolidine Alkyne (Less Hindrance) cluster_azepane Azepane Alkyne (More Hindrance) Start Start N-Alkynyl Heterocycle Azide Reagent Cu_Cat Cu(I) Catalyst Step1 Step 1: Acetylide Formation Formation of Copper-Acetylide Intermediate Start->Step1 Cu_Cat->Step1 P_TS Less Crowded Transition State Step1->P_TS A_TS More Crowded Transition State Step1->A_TS Step2 Step 2: Cycloaddition Coordination of Azide & Ring Formation Product Product Triazole-linked Heterocycle Step2->Product P_Rate Faster Rate P_TS->P_Rate P_Rate->Step2 A_Rate Slower Rate A_TS->A_Rate A_Rate->Step2

Caption: Impact of steric hindrance on a typical CuAAC reaction workflow.

Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)azepane

This protocol describes a standard procedure for the N-alkynylation of azepane. A parallel experiment with pyrrolidine can be run to compare yield and reaction time, which often serves as an indirect measure of steric accessibility and nucleophilicity.

Materials:

  • Azepane (1.0 eq)

  • Propargyl bromide (80% wt. solution in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add azepane (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add propargyl bromide (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-(prop-2-yn-1-yl)azepane.

Expected Observations: When run in parallel with pyrrolidine, the azepane reaction may require longer reaction times or gentle heating to achieve full conversion, a direct consequence of the higher steric barrier to N-alkylation.

Conclusion

The choice between an azepane and a pyrrolidine scaffold for N-alkynyl derivatives has significant steric implications.

  • Pyrrolidine alkynes offer a sterically accessible platform. Their conformational flexibility and smaller ring size result in minimal shielding of the alkyne moiety, making them ideal for reactions sensitive to steric bulk.

  • Azepane alkynes present a more sterically hindered environment. The larger, more puckered seven-membered ring creates significant transannular strain and shields the nitrogen substituent, which can impede the approach of reagents, slow down reaction rates, and necessitate harsher reaction conditions.

For drug development professionals and synthetic chemists, understanding these intrinsic structural differences is paramount. It allows for the rational design of synthetic routes, the anticipation of potential reactivity issues, and the intelligent selection of scaffolds to achieve the desired balance of chemical reactivity and three-dimensional structure.

References
  • D. O’Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, 2000, 17, 435-446. (URL: [Link])

  • A. Poater, et al., "Tuning the Steric Hindrance of Alkylamines: A Predictive Model of Steric Editing of Planar Amines," Chemical Science, 2021, 12, 2358-2367.[6] (URL: [Link])

  • V. A. Chertkov, et al., "Conformational-inversion and nitrogen-atom inversion energetics of some 2,4-disubstituted 1H-1-benzazepines," Journal of Molecular Structure, 2018, 1171, 746-754.[5] (URL: [Link])

  • L-G. Meng, et al., "Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines," The Journal of Organic Chemistry, 2008, 73, 8491-8496.[9] (URL: [Link])

  • Y. Wang, et al., "Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation," Organic Letters, 2022, 24, 5660-5665.[2] (URL: [Link])

  • S. Rossi, et al., "Recent Advances in the Synthesis of Pyrrolidines," IntechOpen, 2018.[10] (URL: [Link])

  • A. P. Green, et al., "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement," Journal of the American Chemical Society, 2018, 140, 16054-16058.[11] (URL: [Link])

  • S. R. K. M. Baddam, et al., "Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines," The Journal of Organic Chemistry, 2023, 88, 15511-15523.[5][12] (URL: [Link])

  • J. A. R. Schmidt, et al., "Preparation and Utility of N-Alkynyl Azoles in Synthesis," Molecules, 2019, 24, 3813.[3][4][13] (URL: [Link])

  • I. Ino, et al., "A Computational Study of the Reactions of Thiiranes with Ammonia and Amines," International Journal of Molecular Sciences, 2002, 3, 236-249.[14] (URL: [Link])

  • I. Bachrach, et al., "Ring Strain Energies from ab Initio Calculations," Journal of the American Chemical Society, 1998, 120, 5811-5812.[8] (URL: [Link])

  • F. Potmischil & M. Hillebrand, "A Computational Study of the Steric Strain of –N=O Groups in Saturated Nitrosamines," Revue Roumaine de Chimie, 2023, 68, 123-132.[15] (URL: [Link])

  • L. Falivene, et al., "A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts," Molecules, 2023, 28, 3768.[7] (URL: [Link])

Sources

Comparative

Chromatographic Purity Validation of 1-(but-3-yn-1-yl)azepane: A Comparative HPLC Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary & Chemical Profiling 1-(but-3-yn-1-yl)azepane (Molecular Weigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary & Chemical Profiling

1-(but-3-yn-1-yl)azepane (Molecular Weight: 151.2 g/mol ; Formula: C₁₀H₁₇N) is a highly versatile small-molecule scaffold. Featuring a terminal alkyne ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a lipophilic azepane ring, it is a critical building block in modern medicinal chemistry .

However, validating the purity of this intermediate presents a classic chromatographic challenge. The azepane ring contains a highly basic nitrogen (pKa ~10). When analyzed using standard High-Performance Liquid Chromatography (HPLC) methods, this basicity leads to severe peak tailing, compromising resolution, integration accuracy, and ultimately, the reliability of the purity assay.

As an Application Scientist, I approach this not just as a procedural task, but as a chemical puzzle. To build a robust, self-validating analytical method, we must understand the causality behind peak tailing and engineer a chromatographic environment that neutralizes it.

The Mechanistic Challenge: Silanol Interactions

In reversed-phase HPLC, retention should ideally be driven by a single mechanism: hydrophobic interaction between the analyte and the C18 stationary phase. However, basic amines like 1-(but-3-yn-1-yl)azepane introduce a secondary retention mechanism.

At a neutral pH (pH 6–8), the azepane nitrogen is protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica support of the column become deprotonated (SiO⁻). This creates a strong, secondary ion-exchange interaction . Because hydrophobic desorption and ion-exchange desorption occur at different kinetic rates, the analyte molecules exit the column unevenly, stretching the trailing edge of the peak.

TailingMechanism A 1-(but-3-yn-1-yl)azepane (Basic Amine pKa ~10) B Standard C18 Column (Neutral pH) A->B Injected into C Ionized Silanols (SiO-) Secondary Interactions B->C Causes D Severe Peak Tailing (Asymmetry > 2.0) C->D Results in E Optimization Strategies D->E Requires F Low pH (pH < 2.5) Protonate Silanols E->F G High pH (pH > 10.5) Deprotonate Amine E->G H Symmetrical Peak (Asymmetry 1.0 - 1.2) F->H Eliminates Ion Exchange G->H Eliminates Amine Charge

Mechanism of peak tailing for basic amines and optimization strategies.

Method Comparison: Overcoming Peak Tailing

To eliminate secondary interactions, we must manipulate the mobile phase pH to alter the ionization state of either the column or the analyte . Below is an objective comparison of three distinct chromatographic strategies for 1-(but-3-yn-1-yl)azepane.

Method StrategyColumn ChemistryMobile Phase pHAnalyte StateSilanol StateUSP Tailing FactorRetention Factor ( k′ )Verdict
Neutral pH Standard C18 (Type A)7.0Protonated (+)Ionized (-)> 2.5 (Severe)3.5Fail: Unacceptable peak shape and reproducibility.
Low pH Endcapped C18 (Type B)2.5Protonated (+)Neutral (0)1.3 (Acceptable)1.2 (Poor)Sub-optimal: Good symmetry, but poor retention risks co-elution with the void volume.
High pH Hybrid Silica (BEH C18)10.5Neutral (0)Ionized (-)1.05 (Excellent)5.8 (Excellent)Optimal: Eliminates secondary interactions while maximizing hydrophobic retention.

The Scientfic Consensus: While low pH (e.g., 0.1% TFA) is a common fix, protonating the azepane ring makes the molecule highly polar, drastically reducing its retention on a C18 column. The optimal approach is a High pH method . By raising the pH above the analyte's pKa (pH 10.5), the azepane nitrogen is deprotonated. The molecule becomes neutral, completely bypassing ion-exchange interactions with the silica while maximizing its hydrophobic interaction with the C18 phase.

Step-by-Step Experimental Methodology (High-pH Protocol)

A reliable analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) to ensure the instrument is performing within strict mathematical tolerances before any sample is consumed.

Step 1: Chromatographic System Setup
  • Causality: Standard silica dissolves at pH > 8.0. We must use an Ethylene Bridged Hybrid (BEH) particle column, which is structurally stable up to pH 12.0.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultrapure water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Detection: UV at 210 nm (required due to the lack of strong chromophores on the aliphatic azepane/alkyne structure).

Step 2: Sample Preparation
  • Causality: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent solvent-induced peak fronting.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of 1-(but-3-yn-1-yl)azepane reference standard into a 10 mL volumetric flask. Dissolve and make up to volume (1.0 mg/mL).

  • Working Sample: Dilute the stock to 0.1 mg/mL for purity assessment.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate
  • Action: Inject the 0.1 mg/mL standard six consecutive times.

  • Acceptance Criteria:

    • USP Tailing Factor ≤1.5 (Proves secondary interactions are neutralized).

    • Relative Standard Deviation (RSD) of peak area ≤2.0% (Proves injection precision).

    • Theoretical plates ( N ) ≥10,000 (Proves column efficiency).

  • Do not proceed to sample analysis if SST criteria are not met.

Step 4: Execution & Purity Calculation
  • Inject a blank diluent to confirm no baseline interference.

  • Inject the working sample preparation.

  • Calculate chromatographic purity using the area normalization method: (Area of Analyte / Total Area of All Peaks) × 100.

Validation Framework (ICH Q2(R2) Guidelines)

To ensure this high-pH method is fit for its intended purpose in a regulatory environment, it must undergo formal validation according to the FDA and International Council for Harmonisation (ICH) Q2(R2) guidelines .

ValidationWorkflow Start ICH Q2(R2) Validation Framework Spec Specificity (Peak Purity via PDA/MS) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Prec Precision (RSD ≤ 2.0%) Start->Prec Acc Accuracy (Spike Recovery 98-102%) Start->Acc LOD LOD / LOQ (Signal-to-Noise) Start->LOD Valid Method Fit for Purpose (Purity Validation Complete) Spec->Valid Lin->Valid Prec->Valid Acc->Valid LOD->Valid

ICH Q2(R2) analytical method validation workflow for purity assessment.

  • Specificity: Demonstrate that the 1-(but-3-yn-1-yl)azepane peak is completely resolved from known synthetic impurities (e.g., unreacted azepane or alkyne precursors). Peak purity should be confirmed using a Photodiode Array (PDA) or Mass Spectrometry (MS) to ensure no co-eluting impurities exist under the main peak.

  • Linearity: Prepare standard solutions ranging from 25% to 150% of the target concentration (0.025 to 0.15 mg/mL). Plot peak area vs. concentration. Requirement: R2≥0.999 .

  • Precision (Repeatability): Inject six independent sample preparations at 100% concentration. Requirement: RSD of the purity result ≤2.0% .

  • Accuracy: Spike known quantities of impurities into the API at 50%, 100%, and 150% levels. Requirement: Recovery rates between 98.0% and 102.0%.

  • Limit of Detection/Quantification (LOD/LOQ): Determine the lowest concentration where the signal-to-noise ratio is 3:1 (LOD) and 10:1 (LOQ) to ensure trace impurities can be accurately integrated.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? Primary Causes and Optimization." Chrom Tech Chromatography Technical Hub. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Interactions." Phenomenex Technical Notes. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Validation

Comparative analysis of terminal alkynes for bioconjugation efficiency

Comparative Analysis of Terminal Alkynes for Bioconjugation Efficiency A Mechanistic and Experimental Guide to Optimizing CuAAC Kinetics As bioconjugation shifts from stochastic labeling to highly deterministic, bioortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Terminal Alkynes for Bioconjugation Efficiency A Mechanistic and Experimental Guide to Optimizing CuAAC Kinetics

As bioconjugation shifts from stochastic labeling to highly deterministic, bioorthogonal methodologies, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for achieving stable 1,4-disubstituted triazole linkages. While much attention is historically paid to the azide or the accelerating ligand, the structural nature of the terminal alkyne profoundly dictates the reaction kinetics, thermodynamic stability, and bioorthogonality of the system.

In this guide, we will dissect the comparative efficiency of various terminal alkynes—from standard propargyl ethers to electronically activated propiolamides—providing actionable, data-backed insights for drug development and molecular biology applications.

Mechanistic Causality: Why Alkyne Structure Dictates Reactivity

The CuAAC catalytic cycle initiates with the coordination of the copper(I) catalyst to the π -system of the terminal alkyne. This critical interaction1, facilitating rapid deprotonation and the formation of a dinuclear Cu(I)-acetylide intermediate[1].

The electronic properties of the substituent adjacent to the alkyne directly influence this π -coordination. Electron-withdrawing groups (EWGs)2, significantly accelerating the [3+2] cycloaddition step[2]. Conversely, bulky or electron-donating groups can hinder the formation of the metallacycle. However, maximizing reactivity via EWGs often comes at the cost of bioorthogonality, as highly activated alkynes become susceptible to nucleophilic attack (Michael addition) by endogenous thiols.

Comparative Performance Analysis

Propargyl Ethers and Amides (The Gold Standard)

Propargyl groups consistently demonstrate an3[3]. The heteroatom (oxygen or nitrogen) at the propargylic position provides moderate electronic activation without converting the alkyne into a Michael acceptor. They are particularly effective in 4 and standard protein labeling[4].

Propiolamides (Maximum Speed, Reduced Orthogonality)

Propiolamides are electronically activated and react significantly faster than propargyl derivatives, achieving5[5]. However, this activation turns the terminal alkyne into a potent Michael acceptor. In thiol-rich environments, side reactions with cysteine occur rapidly (second-order rate constant ≈0.13M−1s−1 at pH 7.0)[2].

Unactivated Aliphatic and Aryl Alkynes

These substrates lack electronic activation and are 5, requiring higher catalyst loadings or extended reaction times to achieve high yields[5]. They are best reserved for material science applications where steric bulk or rigid linkers are required.

Tertiary Propargyl Carbamates

These are entirely 2 due to their propensity for copper-induced fragmentation, which cleaves the functional handle rather than forming a triazole linkage[2].

Quantitative Data Summary
Alkyne ClassRepresentative StructureRelative KineticsBioorthogonality (Thiol Compatibility)Primary Application
Propargyl Ethers/Amides R-O-CH2-C≡CHHigh (~85-90% conversion)ExcellentStandard bioconjugation, DNA ligation
Propiolamides R-NH-CO-C≡CHUltra-High (>95% conversion)Poor (Michael Acceptor)Thiol-free ultra-low concentration labeling
Aryl Alkynes Ar-C≡CHModerate (~80% conversion)ExcellentMaterial science, rigid linkers
Tertiary Propargyl Carbamates R-NH-COO-C(CH3)2-C≡CHLow (Fragmentation)N/ACleavable probes (not for stable ligation)

Note: Conversion rates based on standardized ligand-accelerated conditions (10 µM Cu+, 30 min).

AlkyneSelection Start Select Terminal Alkyne for CuAAC Speed Is ultra-fast kinetics critical (< 1 hr)? Start->Speed Thiol Are free thiols (Cys) present in system? Speed->Thiol Yes Propargyl Propargyl Ethers/Amides (Optimal Balance) Speed->Propargyl No Propiolamide Propiolamides (Highest Reactivity) Thiol->Propiolamide No Thiol->Propargyl Yes (Avoid Michael Addition) Aryl Aryl/Alkyl Alkynes (Slower Kinetics) Propargyl->Aryl If steric bulk required

Logical decision tree for selecting terminal alkynes based on kinetics.

Self-Validating Experimental Protocol: Ligand-Accelerated CuAAC

To ensure a self-validating system, the protocol must decouple catalyst generation from biomolecule exposure. We utilize a pre-complexation strategy with a water-soluble ligand (e.g., THPTA) to stabilize Cu(I), prevent reactive oxygen species (ROS) generation, and accelerate the reaction.

Objective: Conjugate an azide-modified protein with a propargyl ether-functionalized fluorophore.

Causality Check: The protocol mandates pre-complexation of Cu(II) with THPTA before introducing it to the biomolecule. This prevents copper-induced precipitation of the protein and mitigates ROS damage during the in situ reduction step.

  • Reagent Preparation: Prepare stock solutions of the azide-protein (1-5 mg/mL in PBS, pH 7.4), propargyl ether-fluorophore (10 mM in DMSO), CuSO4 (20 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water, freshly prepared).

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO4 + 10 µL of 50 mM THPTA).

    • Causality: The 5-fold excess of THPTA ensures all copper is fully coordinated, preventing non-specific binding to the protein's histidine/cysteine residues.

  • Reaction Assembly: To the azide-protein solution, add 5-10 molar equivalents of the propargyl ether-fluorophore. Vortex gently.

  • Catalyst Introduction: Add the pre-complexed CuSO4/THPTA mixture to the protein-fluorophore solution.

  • In Situ Reduction (Initiation): Add Sodium Ascorbate to a final concentration of 5 mM.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Adding it last ensures the Cu(I) is immediately captured by the THPTA ligand and the alkyne π -system.

  • Incubation: React for 1-2 hours at room temperature in the dark.

  • Purification: Remove excess reagents using a size-exclusion chromatography (SEC) column or dialysis.

CuAACWorkflow Prep 1. Prepare Reagents (Alkyne, Azide, Buffer) Catalyst 2. Form Catalyst Premix (CuSO4 + THPTA Ligand) Prep->Catalyst Mix 3. Combine Reactants (Add Premix to Biomolecules) Catalyst->Mix Protects Cu(I) & Biomolecules Reduce 4. Initiate Reaction (Add Sodium Ascorbate) Mix->Reduce In situ Cu(II) to Cu(I) Purify 5. Purify Conjugate (Desalting / SEC) Reduce->Purify 1-2 hours at RT

Self-validating ligand-accelerated CuAAC bioconjugation workflow.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. NIH / PMC. 5

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry - ACS Publications. 2

  • Role of propargyl groups in copper-catalyzed click chemistry. Benchchem. 3

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction. RSC Advances. 1

  • Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase. PubMed / Wiley-VCH. 4

Sources

Safety & Regulatory Compliance

Safety

1-(But-3-yn-1-yl)azepane proper disposal procedures

The disposal of bifunctional building blocks like 1-(But-3-yn-1-yl)azepane requires a nuanced approach that goes beyond standard organic waste management. As your trusted partner in laboratory safety and chemical handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of bifunctional building blocks like 1-(But-3-yn-1-yl)azepane requires a nuanced approach that goes beyond standard organic waste management. As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure that your drug development and synthetic workflows remain safe, compliant, and environmentally responsible.

This guide synthesizes the mechanistic causality behind the hazards of 1-(But-3-yn-1-yl)azepane with field-proven, self-validating disposal protocols.

Chemical and Hazard Profile

1-(But-3-yn-1-yl)azepane is a versatile small-molecule scaffold frequently utilized in click chemistry and cross-coupling reactions[1]. Its dual-functional nature—combining a basic tertiary amine with a reactive terminal alkyne—dictates its unique hazard profile and disposal requirements.

ParameterSpecification
Chemical Name 1-(But-3-yn-1-yl)azepane
CAS Number 1342566-16-8
Molecular Formula C10H17N
Molecular Weight 151.2 g/mol
Primary Hazards Flammable liquid; Skin corrosion/irritation; Serious eye damage; Reactive terminal alkyne[2]
Incompatibilities Strong oxidizers, strong acids, unquenched heavy metal salts (Cu, Ag, Hg)

Mechanistic Causality of Hazards

To safely manage this compound, researchers must understand the chemical behaviors of its two primary functional groups:

  • The Terminal Alkyne Moiety (Reactivity Hazard): Terminal alkynes possess a weakly acidic proton. In synthetic applications (such as CuAAC click chemistry), this proton is removed to form metal acetylides. If reaction waste containing transition metals (e.g., Copper, Silver) is not properly quenched, it can precipitate highly explosive, shock-sensitive metal acetylide salts[3][4].

  • The Azepane Moiety (Corrosive/Toxicity Hazard): The seven-membered nitrogen heterocycle acts as a strong Lewis base. It can cause severe tissue necrosis upon contact and will react violently (exothermically) if inadvertently mixed with concentrated acidic waste streams[5].

Waste Segregation Logic

Improper segregation can lead to violent chemical reactions or the formation of explosive compounds in the waste carboy[6]. Follow the logical workflow below to determine the correct disposal pathway.

WasteSegregation Start 1-(But-3-yn-1-yl)azepane Waste Stream CheckMetals Contains Heavy Metals? (e.g., Cu from Click Chem) Start->CheckMetals Quench Quench Acetylides (0°C, Proton Source) CheckMetals->Quench Yes PureWaste Label: Hazardous Waste Flammable/Corrosive Amine CheckMetals->PureWaste No MetalWaste Label: Hazardous Waste Heavy Metal + Flammable Amine Quench->MetalWaste Incompatibles DO NOT MIX WITH: Strong Oxidizers, Acids, or Unquenched Metal Salts MetalWaste->Incompatibles Incineration Final Disposal: High-Temp Incineration MetalWaste->Incineration PureWaste->Incompatibles PureWaste->Incineration

Fig 1: Waste segregation logic for 1-(But-3-yn-1-yl)azepane, highlighting acetylide quenching.

Step-by-Step Disposal Protocols

Every protocol described below is designed as a self-validating system, ensuring that safety parameters are met before proceeding to the next step.

Protocol A: Disposal of Unused or Expired Stock

Unused 1-(But-3-yn-1-yl)azepane must never be disposed of down the drain or in the regular solid waste stream[4][7].

  • Verification: Confirm the chemical identity and ensure the original container is structurally intact.

  • Containment: Transfer the original container into a secondary containment vessel (e.g., a polyethylene overpack) within a certified chemical fume hood.

  • Labeling: Affix a hazardous waste label explicitly stating "1-(But-3-yn-1-yl)azepane - Flammable/Corrosive Amine". Do not use abbreviations[6].

  • Storage: Store the sealed container in a designated flammable storage cabinet. Validation Step: Check the surrounding inventory to ensure strict segregation from strong oxidizers and acids.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor[7].

Protocol B: Quenching and Disposal of Reaction Mixtures (e.g., Click Chemistry Waste)

If the alkyne has been exposed to heavy metal salts or strong bases, it must be neutralized to prevent the formation of explosive acetylides[3].

  • Preparation: Place the reaction flask containing the alkyne waste under an inert atmosphere (N2 or Ar) and submerge it in an ice bath (0 °C). Causality: The ice bath controls the thermodynamics of the quench, preventing exothermic runaway.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., THF). Causality: This acts as a thermal sink to dissipate localized heat generated during protonation.

  • Quenching: Dropwise, add a proton source (e.g., methanol or a saturated aqueous ammonium chloride solution). Causality: This safely protonates any residual reactive acetylide anions back to the stable alkyne form[3].

  • Validation: Monitor the solution for gas evolution or temperature spikes. Self-Validation: The quench is only considered complete when the dropwise addition of the proton source yields zero gas evolution and the temperature remains stable at 0 °C.

  • Collection: Once stabilized, stir for an additional 30 minutes at room temperature. Transfer the quenched mixture to a designated "Heavy Metal / Flammable Organic" waste carboy.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental contamination[8].

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat[6].

  • Containment: Eliminate all ignition sources (sparks, hot plates). Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[8].

  • Neutralization Warning: Do not use acidic neutralizers directly on the spill due to the risk of an exothermic acid-base reaction with the azepane ring.

  • Collection: Sweep the absorbed material using spark-proof tools into a compatible, sealable hazardous waste container. Wash the spill area with a suitable solvent followed by soap and water[7].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Management and Identification Guidelines. Retrieved from [Link]

Sources

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